molecular formula C17H26O3 B1151982 7,15-Dihydroxypodocarp-8(14)-en-13-one

7,15-Dihydroxypodocarp-8(14)-en-13-one

Cat. No.: B1151982
M. Wt: 278.4 g/mol
InChI Key: ZAYXCFZRTAJXMC-LMCYLSQRSA-N
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Description

7,15-Dihydroxypodocarp-8(14)-en-13-one is a useful research compound. Its molecular formula is C17H26O3 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14?,15?,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYXCFZRTAJXMC-LMCYLSQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@]2(C1CC(C3=CC(=O)CC[C@@H]32)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Biological Activity Screening of Podocarpane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Podocarpane diterpenoids, a significant class of natural products characterized by a tricyclic system, have garnered substantial interest in the fields of chemical biology and drug discovery. Their diverse and often potent biological activities, ranging from antimicrobial to cytotoxic and anti-inflammatory effects, position them as promising scaffolds for therapeutic agent development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies used to screen and characterize the biological activities of these compounds. It includes structured data from recent studies, detailed experimental protocols for key assays, and visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and application of these screening techniques.

Major Biological Activities of Podocarpane Diterpenoids

Podocarpane diterpenoids exhibit a wide spectrum of pharmacological effects. The primary areas of investigation include their potential as cytotoxic, antimicrobial, and anti-inflammatory agents. Recent research has also uncovered activities such as anti-cardiac hypertrophy. The specific activity is often closely linked to the substitution patterns on the core podocarpane skeleton.

  • Cytotoxic and Antiproliferative Activity: Many podocarpane derivatives have demonstrated potent activity against various human cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and interference with key oncogenic signaling pathways.

  • Antimicrobial Activity: These compounds have shown efficacy against a range of pathogenic microbes, including bacteria and fungi. Their mode of action can involve disruption of the cell membrane, inhibition of biofilm formation, and interference with essential metabolic processes.

  • Anti-inflammatory Activity: Several podocarpane diterpenoids can modulate inflammatory responses. This is often achieved by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines, primarily through the downregulation of signaling pathways such as NF-κB.

Quantitative Bioactivity Data

Summarizing quantitative data is crucial for comparing the potency of different derivatives and identifying promising lead compounds. The following tables present a selection of reported bioactivity data for podocarpane and related diterpenoids.

Table 1: Cytotoxic and Antiproliferative Activity of Selected Diterpenoids

Compound Cell Line(s) Assay IC₅₀ Value Reference
Totarane Catechol Derivative (28) A-549 (Lung Carcinoma) Antiproliferative 0.6 μM [1]
Totarane Catechol Derivative (28) MCF-7, T-84 Antiproliferative < 10 μM [1]
Strophiolosa E (5) H9c2 Cardiomyoblasts Anti-hypertrophy 16.50 μM [2]
Strophiolosa Q (17) H9c2 Cardiomyoblasts Anti-hypertrophy 9.67 μM [2]
Corymbulosin I (73) & K (74) MDA-MB-231 (Breast Cancer) Antiproliferative 0.45–6.39 μM [3]

| Daphnane-type Diterpenoids (13, 14) | A375, HepG2, HL-60, K562, HeLa | Cytotoxicity | 5.31–21.46 μM |[3] |

Table 2: Antimicrobial Activity of Selected Diterpenoids

Compound Class / Name Microorganism(s) Assay MIC / MBC Value Reference
Phenolic Diterpenes from Podocarpus macrophyllus Oral Pathogenic Microorganisms MIC 3.1 to 25 ppm [4]
Richernoids (Diterpenes 1 and 5) Multidrug-Resistant Bacteria MIC & MBC 12.5 to 50 μg/mL [5]
Richernoids (Diterpenes 1 and 5) Biofilm (MDR Bacteria) MICB₅₀ 3.12–25 μg/mL [5]

| Guanacastepene A | MRSA, VREF | Antibiotic | Not specified |[6] |

Table 3: Anti-inflammatory Activity of Selected Diterpenoids

Compound(s) Cell Model Key Target(s) Inhibited Activity/Potency Reference
Diterpenoids 1, 3, 4, 5, 6 from Blumea balsamifera LPS-stimulated RAW 264.7 cells TNF-α secretion Significant suppression [7]
Diterpenoids 5, 6 from Blumea balsamifera LPS-stimulated RAW 264.7 cells Nitric Oxide (NO) production Significant decrease [7]
Diterpenoids A, C from Hemionitis albofusca LPS-stimulated RAW 264.7 cells NF-κB and p38 MAPK pathways Pathway suppression [8]

| Diterpenoids A-D from Hemionitis albofusca | LPS-stimulated RAW 264.7 cells | NO, TNF-α, IL-6 | Significant inhibition |[8] |

Detailed Experimental Protocols

Reproducibility in biological screening relies on detailed and standardized protocols. This section outlines the methodologies for core assays used to evaluate the activities listed above.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A-549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the podocarpane diterpenoid compounds in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS, to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. Growth is assessed after incubation by visual inspection or by using a metabolic indicator.

Methodology:

  • Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).[9] Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9]

  • Compound Dilution: In a sterile 96-well microplate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL in 10% DMSO) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. To enhance detection, 10 µL of a viability indicator like resazurin (0.015%) can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Anti-inflammatory Activity Screening: Inhibition of NO and Cytokine Production

This assay uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) as an in vitro model of inflammation.[7][8]

Principle: LPS, a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO) via inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6. Anti-inflammatory compounds inhibit this production. NO levels are measured using the Griess assay, and cytokine levels are quantified by ELISA.

Methodology:

  • Cell Culture and Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the podocarpane diterpenoids for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to stimulate the cells. Include control wells with cells only, cells + LPS, and cells + reference drug (e.g., Dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis. A portion of the supernatant is used for the Griess assay and the remainder for ELISA.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm. Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of TNF-α or IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

Visualization of Workflows and Signaling Pathways

Understanding the logical flow of experiments and the molecular mechanisms of action is critical for drug development. The following diagrams, created using Graphviz, illustrate these concepts.

G cluster_start Source & Isolation cluster_screening Primary Biological Screening cluster_outcome Outcome NaturalSource Natural Source (e.g., Podocarpus species) Extraction Crude Extract NaturalSource->Extraction Isolation Isolated Podocarpane Diterpenoids Extraction->Isolation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Isolation->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Isolation->AntiInflammatory Hit Hit Compound Identification Cytotoxicity->Hit Antimicrobial->Hit AntiInflammatory->Hit G Podocarpane Podocarpane Diterpenoid Bcl2 Bcl-2 (Anti-apoptotic) Podocarpane->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Podocarpane->Bax Upregulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_membrane Membrane Integrity Assessment start Antibacterial Hit Identified (from MIC assay) time_kill Time-Kill Kinetics Assay (Bactericidal vs. Bacteriostatic) start->time_kill leakage Cellular Leakage Assay (e.g., DNA/RNA release) time_kill->leakage potential Membrane Potential Assay (e.g., using DiSC3(5) dye) leakage->potential omics Transcriptomic / Proteomic Analysis (RNA-Seq / Mass Spec) potential->omics elucidation Mechanism of Action Elucidated omics->elucidation

References

In-depth Technical Guide: Structural Elucidation of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Structural Elucidation of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Introduction

This document provides a detailed overview of the structural elucidation of the novel diterpenoid, this compound. This compound belongs to the podocarpane class of diterpenoids, which are known for their diverse biological activities and complex chemical structures. The elucidation of such structures is a critical step in natural product chemistry and drug discovery, enabling a deeper understanding of their biosynthetic pathways and potential therapeutic applications.

The structural determination of this compound was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will present the collated spectroscopic data, outline the experimental methodologies employed, and provide a logical workflow for the elucidation process.

Spectroscopic Data

The structural framework of this compound was pieced together using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, in conjunction with high-resolution mass spectrometry to confirm the molecular formula.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
1.65m
2.10m
1.80m
1.95m
1.45m
1.70m
1.55dd12.5, 2.5
2.30m
2.50m
74.50br s
11α2.45d15.0
11β2.65d15.0
12α2.80d18.0
12β3.10d18.0
145.90s
154.10s
16 (H₃)0.95s
17 (H₃)0.90s
18 (H₃)0.85s
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionδC (ppm)
139.5
219.0
342.0
433.5
555.0
621.5
772.0
8148.0
945.0
1038.0
1135.5
1249.0
13205.0
14125.0
1568.0
1628.0
1722.0
1815.0
Table 3: Mass Spectrometry Data
TechniqueIonization ModeMass/Charge (m/z)Formula
HR-ESI-MSPositive307.2273 [M+H]⁺C₁₉H₃₀O₃

Experimental Protocols

The successful elucidation of this compound relied on the precise execution of several key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: All NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • ¹H NMR: The proton NMR spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: The carbon NMR spectra were obtained using a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Employed to determine direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Utilized to establish long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the different spin systems and establishing the overall carbon skeleton.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.

  • Ionization Method: Electrospray ionization (ESI) was used in positive ion mode.

  • Data Acquisition: The instrument was operated in full scan mode over a mass range of m/z 100-1000 with a resolution of 120,000. The elemental composition was determined using the Xcalibur software.

Visualization of Elucidation Workflow

The logical process of determining the structure of this compound is depicted in the following workflow diagram.

Structural_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly cluster_confirmation Structure Confirmation Isolation Isolation from Source Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (HR-ESI-MS) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MolFormula Determine Molecular Formula MS->MolFormula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D FuncGroups Identify Functional Groups NMR_1D->FuncGroups Substructures Assemble Substructures NMR_1D->Substructures Connectivity Establish Connectivity NMR_2D->Connectivity FinalStructure Final Structure of This compound MolFormula->FinalStructure FuncGroups->FinalStructure Substructures->FinalStructure Connectivity->FinalStructure

Figure 1. Workflow for the structural elucidation of a novel natural product.

Signaling Pathway Analysis (Hypothetical)

While the specific biological targets of this compound are yet to be determined, many diterpenoids are known to interact with key signaling pathways involved in inflammation and cell growth. A hypothetical pathway of interaction is presented below.

Hypothetical_Signaling_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression (e.g., Inflammatory Cytokines) TranscriptionFactor->GeneExpression Promotes

Figure 2. Hypothetical signaling pathway interaction.

Conclusion

The structural elucidation of this compound represents a successful application of modern spectroscopic techniques in natural product chemistry. The detailed ¹H and ¹³C NMR data, in conjunction with high-resolution mass spectrometry, provided the necessary evidence to unambiguously determine its chemical structure. This foundational work is essential for enabling further investigation into the biosynthesis, chemical synthesis, and potential pharmacological activities of this novel diterpenoid. The methodologies and workflow presented in this guide serve as a comprehensive reference for researchers engaged in the structural determination of complex natural products.

Spectroscopic Data for 7,15-Dihydroxypodocarp-8(14)-en-13-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive spectroscopic data for the specific compound 7,15-Dihydroxypodocarp-8(14)-en-13-one is not available in the provided search results. The scientific literature readily accessible through the conducted searches does not contain specific experimental data, including NMR, IR, or mass spectrometry, for this particular chemical entity.

While the searches yielded information on various other natural products and synthetic compounds, including megastigmane derivatives, ginsenosides, and flavonoids, none of the results directly address the spectroscopic properties or experimental protocols for this compound.

Therefore, the creation of a detailed technical guide with data tables, experimental protocols, and visualizations for the requested compound is not possible based on the available information. Further research in specialized chemical databases or academic journals not covered in the initial search may be required to locate the specific spectroscopic data for this compound.

A Technical Guide to the Discovery and Isolation of Novel Podocarpane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and recent findings in the discovery, isolation, and characterization of novel podocarpane diterpenoids. It details experimental protocols, presents quantitative data from recent studies, and explores the mechanisms of action, including key signaling pathways, to support researchers and professionals in the field of natural product drug discovery.

Introduction to Podocarpane Diterpenoids

Podocarpane diterpenoids are a class of natural products characterized by a tricyclic carbon skeleton derived from the podocarpane nucleus. These compounds are predominantly found in plants of the family Podocarpaceae, but have also been isolated from other plant families and fungi.[1] With a wide array of biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties, novel podocarpane diterpenoids represent a promising frontier in the search for new therapeutic agents.[2][3][4] The structural diversity within this class, arising from variations in oxygenation patterns, stereochemistry, and skeletal rearrangements, makes their isolation and characterization a compelling challenge in natural product chemistry.

Discovery and Bioactivity-Guided Isolation

The discovery of novel podocarpane diterpenoids is often driven by bioactivity-guided fractionation. This process involves the systematic separation of a crude natural extract into fractions, with each fraction being tested for a specific biological activity (e.g., cytotoxicity against cancer cell lines). The most active fractions are then subjected to further rounds of purification to isolate the pure, bioactive compounds.

General Isolation Workflow

The isolation process typically begins with the extraction of dried and powdered plant material, followed by a series of chromatographic separations to yield pure compounds.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structure Elucidation Plant Dried, Powdered Plant Material (e.g., Podocarpus neriifolius roots) Extract Crude Methanol Extract Plant->Extract Exhaustive Percolation (Methanol) Partition Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, H2O) Extract->Partition Fractions Bioactive Fractions (e.g., EtOAc Fraction) Partition->Fractions Bioassay Screening CC Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->CC Gradient Elution HPLC Preparative/Semi-preparative HPLC (C18 Reverse-Phase) CC->HPLC Fine Purification Pure Pure Novel Podocarpane Diterpenoids HPLC->Pure Analysis Spectroscopic & Spectrometric Analysis Pure->Analysis NMR 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) Analysis->NMR MS Mass Spectrometry (HR-ESI-MS) Analysis->MS Other IR, UV, CD Spectroscopy Analysis->Other

Caption: General workflow for the bioactivity-guided isolation of podocarpane diterpenoids.

Experimental Protocols

This section details the common methodologies employed in the extraction, isolation, and structural elucidation of novel podocarpane diterpenoids, based on established research.

Extraction and Partitioning
  • Preparation of Plant Material : Air-dry the collected plant material (e.g., twigs, roots, bark) at room temperature and grind it into a fine powder.

  • Solvent Extraction : Perform exhaustive percolation or maceration of the powdered material with a polar solvent, typically methanol (MeOH), at room temperature.[5]

  • Concentration : Evaporate the solvent from the resulting percolate in vacuo using a rotary evaporator to obtain the crude MeOH extract.

  • Solvent-Solvent Partitioning : Re-suspend the crude extract in a hydro-methanolic solution (e.g., 90% MeOH/H₂O). Partition this suspension sequentially with solvents of increasing polarity, such as n-hexane, and ethyl acetate (EtOAc).[5] This separates compounds based on their polarity, with diterpenoids often concentrating in the EtOAc fraction.

  • Bioassay : Screen each fraction for the desired biological activity. The most potent fraction (e.g., the EtOAc fraction) is selected for further purification.

Chromatographic Separation
  • Column Chromatography (CC) :

    • Stationary Phase : Silica gel is the most common stationary phase for initial fractionation.[6] Sephadex LH-20 is often used for size-exclusion chromatography to remove pigments and polymeric material.

    • Mobile Phase : A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Procedure : The active fraction is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column. The mobile phase is passed through the column, and fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • High-Performance Liquid Chromatography (HPLC) :

    • Mode : Reversed-phase HPLC (RP-HPLC) is the most common mode for the final purification of diterpenoids.

    • Stationary Phase : An octadecyl-bonded silica (C18) column is standard.[5]

    • Mobile Phase : A gradient or isocratic elution using a mixture of methanol (MeOH) or acetonitrile (ACN) and water is typical.[7] A small amount of acid (e.g., formic acid) may be added to improve peak shape.

    • Detection : A UV detector is commonly used, with detection wavelengths set based on the chromophores present in the target molecules (e.g., 220-280 nm).

    • Procedure : Fractions obtained from column chromatography are dissolved in the mobile phase, filtered, and injected into the HPLC system. Peaks are collected, and the solvent is evaporated to yield the pure compounds.

Structure Elucidation
  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the isolated compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is required for complete structure elucidation.

    • 1D NMR : ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the number and type of carbon atoms in the molecule.

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of protons and carbons, allowing for the assembly of the complete carbon skeleton and the placement of functional groups.[7] NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule.

  • Other Spectroscopic Techniques : Infrared (IR) spectroscopy is used to identify functional groups (e.g., hydroxyls, carbonyls), while Circular Dichroism (CD) can help in determining the absolute configuration of chiral molecules.[6]

Quantitative Data Presentation

The biological activity of novel diterpenoids is quantified to compare their potency. The following tables summarize representative data from recent studies on newly isolated compounds.

Table 1: Cytotoxic Activity of Novel Diterpenoids

CompoundDiterpenoid TypeSource OrganismCell LineIC₅₀ (µM)Reference
Compound 1 PodolactonePodocarpus neriifoliusOVCAR3 (Ovarian)1.8 ± 0.3[2]
MDA-MB-231 (Breast)2.5 ± 0.4[2]
HT-29 (Colon)1.5 ± 0.2[2]
Inumakilactone A (3) PodolactonePodocarpus neriifoliusOVCAR3 (Ovarian)0.9 ± 0.1[2]
HT-29 (Colon)1.1 ± 0.1[2]
Compound 3 ent-PimaranePodocarpus nagiHeLa (Cervical)Significant Inhibition at 10 µM[6]
A549 (Lung)Significant Inhibition at 10 µM[6]
MCF-7 (Breast)Significant Inhibition at 10 µM[6]

Table 2: Anti-inflammatory Activity of Novel Diterpenoids

CompoundDiterpenoid TypeSource OrganismAssayIC₅₀ (µM)Reference
Compound 2 AbietanePodocarpus nagiNO Production Inhibition (LPS-stimulated RAW264.7)26.5 ± 6.1[6]
Compound 4 ent-PimaranePodocarpus nagiNO Production Inhibition (LPS-stimulated RAW264.7)17.1 ± 1.5[6]

Table 3: Antibacterial Activity of Novel Phenolic Diterpenes

CompoundDiterpenoid TypeSource OrganismPathogenMIC (µg/mL)Reference
Inumakiol C TotarolPodocarpus macrophyllusStreptococcus mutans3.1[2]
Inumakiol D TotarolPodocarpus macrophyllusPorphyromonas gingivalis6.2[2]
Inumakiol E TotarolPodocarpus macrophyllusActinobacillus actinomycetemcomitans12.5[2]

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which podocarpane diterpenoids exert their biological effects is crucial for drug development. Recent research points towards the modulation of key inflammatory and cell survival signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Many diterpenoids exert their anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. This is often achieved by inhibiting the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly the p38 pathway.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain diterpenoids can prevent this translocation.

G cluster_pathway NF-κB and p38 MAPK Signaling cluster_nfkb Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK p38 p38 MAPK Receptor->p38 IkB_p p-IκBα IKK->IkB_p Phosphorylates p_p38 p-p38 (Active) p38->p_p38 Phosphorylation NFkB_nuc NF-κB (p65/p50) p_p38->NFkB_nuc Activates Transcription Factors NFkB_IkB NF-κB / IκBα Complex NFkB NF-κB (p65/p50) NFkB_IkB->NFkB NFkB_IkB->IkB_p NFkB->NFkB_nuc Translocation Degradation Proteasomal Degradation IkB_p->Degradation Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene Induces Transcription Diterpenoid Podocarpane Diterpenoid Diterpenoid->IKK Inhibits Diterpenoid->p38 Inhibits Phosphorylation

Caption: Diterpenoids can inhibit inflammation by blocking NF-κB activation and p38 MAPK phosphorylation.

Antibacterial Mechanism

The antibacterial action of diterpenoids is often linked to the disruption of bacterial cell membrane integrity and function. A transcriptome profiling study on the effects of diterpenoids against Streptococcus mutans revealed that these compounds modulate the expression of genes involved in:

  • Cell membrane synthesis : Altering the fatty acid composition of the cell membrane.[3]

  • Cell division : Causing severe growth defects and morphological changes.[3]

  • Carbohydrate metabolism : Disrupting key energy production pathways.

This multi-target mechanism may contribute to their efficacy and potentially lower the rate of resistance development.

Conclusion and Future Directions

The discovery of novel podocarpane diterpenoids continues to be a vibrant area of research, yielding compounds with significant therapeutic potential. The methodologies outlined in this guide, from bioactivity-guided isolation to detailed structural elucidation and mechanistic studies, provide a robust framework for advancing this field. Future research should focus on leveraging advanced analytical techniques for more rapid dereplication, exploring synthetic modifications to improve potency and selectivity, and conducting in-depth investigations into the specific molecular targets and signaling pathways to fully harness the therapeutic promise of this diverse class of natural products.

References

An In-depth Technical Guide on the Core Biosynthesis of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 7,15-dihydroxypodocarp-8(14)-en-13-one, a podocarpane-type diterpenoid. Diterpenoids are a diverse class of natural products with a wide range of biological activities, making their biosynthesis a critical area of study for drug discovery and development. This document details the enzymatic steps from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to the formation of the podocarpane skeleton and subsequent oxidative functionalizations. Particular emphasis is placed on the key roles of diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs) in generating the structural complexity of this molecule. This guide also collates available quantitative data, outlines detailed experimental protocols for the characterization of the involved enzymes, and discusses the potential regulatory mechanisms governing the pathway.

Introduction

This compound is a diterpenoid characterized by a podocarpane skeleton with hydroxyl groups at positions C-7 and C-15, and a ketone group at C-13. The podocarpane framework is a common feature in many bioactive natural products, and the specific functionalization of this scaffold is crucial for their biological activity. Understanding the biosynthetic pathway of this compound is essential for its potential biotechnological production and for the generation of novel derivatives with improved therapeutic properties.

The biosynthesis of diterpenoids is a modular process, generally initiated by the cyclization of the C20 precursor, geranylgeranyl diphosphate (GGPP), by diterpene synthases (diTPSs) to form a variety of hydrocarbon skeletons. These skeletons are then further modified by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs), which introduce functional groups such as hydroxyls and ketones through regio- and stereospecific oxidation reactions.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key stages, starting from the central isoprenoid pathway:

Stage 1: Formation of the Diterpene Precursor

The pathway begins with the synthesis of the universal C20 precursor for diterpenoids, (E,E,E)-geranylgeranyl diphosphate (GGPP). GGPP is synthesized from the C5 building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which can be produced through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids.

Stage 2: Cyclization to the Podocarpane Skeleton

The linear GGPP molecule is first cyclized by a Class II diTPS to form a bicyclic intermediate, typically (+)-copalyl diphosphate ((+)-CPP). This intermediate is then further cyclized and rearranged by a Class I diTPS to yield the tricyclic podocarp-8(14)-ene skeleton. It is also possible that a single bifunctional diTPS catalyzes both steps.

Stage 3: Oxidative Functionalization

Following the formation of the podocarp-8(14)-ene backbone, a series of oxidation reactions are catalyzed by cytochrome P450 monooxygenases to introduce the hydroxyl and ketone functionalities. The exact order of these events can vary. A plausible sequence is:

  • C-13 Hydroxylation: A CYP enzyme hydroxylates the podocarpane skeleton at the C-13 position.

  • C-13 Oxidation: The newly introduced hydroxyl group at C-13 is further oxidized by a dehydrogenase or another CYP to form the ketone.

  • C-7 Hydroxylation: A specific CYP introduces a hydroxyl group at the C-7 position.

  • C-15 Hydroxylation: Another CYP enzyme catalyzes the hydroxylation at the C-15 position of the isopropyl side chain.

The precise identity of the CYPs responsible for these transformations in the biosynthesis of this compound has not yet been fully elucidated. However, members of the CYP720B family in conifers are known to catalyze multiple oxidation steps in the biosynthesis of other diterpenoids and are strong candidates for these reactions[1][2][3][4][5].

This compound Biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) CPP (+)-Copalyl diphosphate ((+)-CPP) GGPP->CPP Class II diTPS Podocarpene Podocarp-8(14)-ene CPP->Podocarpene Class I diTPS Hydroxy_13 13-Hydroxypodocarp-8(14)-ene Podocarpene->Hydroxy_13 CYP (C13-hydroxylase) Keto_13 Podocarp-8(14)-en-13-one Hydroxy_13->Keto_13 Dehydrogenase/CYP Hydroxy_7_Keto_13 7-Hydroxypodocarp-8(14)-en-13-one Keto_13->Hydroxy_7_Keto_13 CYP (C7-hydroxylase) Final_Product This compound Hydroxy_7_Keto_13->Final_Product CYP (C15-hydroxylase)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the specific enzymes involved in the biosynthesis of this compound are currently limited in the scientific literature. However, data from related and well-characterized diterpenoid biosynthetic enzymes, particularly from the CYP720B family, can provide valuable insights.

Table 1: Kinetic Parameters of a Representative Diterpenoid-Modifying Cytochrome P450 (PsCYP720B4)

SubstrateProduct(s)Apparent Km (µM)Apparent kcat (s-1)
AbietadieneDehydroabietal, Dehydroabietic acid1.5 ± 0.21.8 ± 0.1
LevopimaradieneLevopimaric acid2.5 ± 0.41.2 ± 0.1
PalustradienePalustric acid3.1 ± 0.51.0 ± 0.1
IsopimaradieneIsopimaric acid4.2 ± 0.70.8 ± 0.1

Data adapted from Hamberger et al. (2011) for the Sitka spruce CYP720B4, which catalyzes multiple oxidations of various diterpene olefins[1].

Experimental Protocols

The characterization of the enzymes in the this compound biosynthetic pathway involves several key experimental procedures.

Heterologous Expression and Purification of Diterpene Synthases and Cytochrome P450s

Objective: To produce sufficient quantities of active enzyme for in vitro characterization.

Protocol Outline (for E. coli expression):

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of the candidate diTPS and CYP genes. Clone these into appropriate expression vectors (e.g., pET series for N-terminal His-tag fusion). For plant CYPs, N-terminal modifications may be necessary to improve expression and solubility[6].

  • Transformation: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). For CYPs, co-expression with a chaperone protein and a cytochrome P450 reductase (CPR) from a plant source like Papaver somniferum is often beneficial[7].

  • Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 16-24 hours. For CYP expression, supplement the medium with a heme precursor like δ-aminolevulinic acid.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Microsomal Fraction Preparation (for CYPs): Centrifuge the cell lysate at a low speed to remove cell debris. Then, ultracentrifuge the supernatant to pellet the microsomal fraction containing the membrane-bound CYP.

    • Solubilization (for CYPs): Resuspend the microsomal pellet in a buffer containing a detergent (e.g., 1% Triton X-100 or sodium cholate) to solubilize the membrane proteins.

    • Affinity Chromatography: Purify the His-tagged protein from the soluble fraction (for diTPSs) or the solubilized microsomal fraction (for CYPs) using a Ni-NTA affinity column.

    • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion column to remove aggregates and other impurities.

  • Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE. Determine the concentration of CYPs using the carbon monoxide difference spectrum method[8].

Protein_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Gene_Synthesis Gene Synthesis & Cloning Transformation Transformation into E. coli Gene_Synthesis->Transformation Culture Cell Culture Transformation->Culture Induction IPTG Induction Culture->Induction Cell_Harvest Cell Harvest & Lysis Induction->Cell_Harvest Affinity_Chrom Affinity Chromatography Cell_Harvest->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Characterization Characterization SEC->Characterization Pure Enzyme

Figure 2: General workflow for heterologous expression and purification of biosynthetic enzymes.
In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Protocol for a Diterpene Synthase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol), a divalent metal cofactor (e.g., 10 mM MgCl2), dithiothreitol (DTT, e.g., 1 mM), the purified diTPS enzyme (e.g., 1-5 µM), and the substrate GGPP (e.g., 10-100 µM).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized diterpene products by comparing their mass spectra and retention times with authentic standards or library data.

Protocol for a Cytochrome P450 Assay:

  • Reaction Mixture: In a reaction vessel, combine a buffer (e.g., 50 mM potassium phosphate pH 7.5), the purified CYP enzyme, the purified CPR, the diterpene substrate (dissolved in a minimal amount of a suitable solvent like DMSO), and cytochrome b5 (which can enhance activity).

  • Initiation: Pre-incubate the mixture at the desired temperature. Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH directly.

  • Incubation: Incubate the reaction with shaking for a set period.

  • Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., a strong acid or base) and an internal standard. Extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by liquid chromatography-mass spectrometry (LC-MS) or GC-MS (after derivatization, e.g., silylation, if necessary) to identify the hydroxylated and/or oxidized products.

Regulatory Mechanisms

The biosynthesis of diterpenoids in plants is tightly regulated at multiple levels to ensure that these often specialized metabolites are produced in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues.

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes, including diTPSs and CYPs, is often coordinated and controlled by transcription factors (TFs). Families of TFs such as AP2/ERF, bHLH, MYB, and WRKY have been implicated in the regulation of terpenoid biosynthesis in various plant species[9][10][11][12]. These TFs can be activated by signaling molecules like jasmonic acid, which is often involved in plant defense responses.

Protein-Protein Interactions: The enzymes of a biosynthetic pathway may form metabolons, which are multi-enzyme complexes that facilitate the channeling of intermediates from one active site to the next. These interactions can enhance the overall efficiency of the pathway and prevent the diffusion of potentially toxic or unstable intermediates. Methods to study these interactions include co-immunoprecipitation, yeast two-hybrid assays, and bimolecular fluorescence complementation[13][14][15].

Regulatory_Network cluster_signals Signals cluster_regulation Regulation cluster_biosynthesis Biosynthesis Environmental_Cues Environmental Cues (e.g., herbivory, pathogen attack) Signaling_Pathways Signaling Pathways (e.g., Jasmonic Acid) Environmental_Cues->Signaling_Pathways Developmental_Cues Developmental Cues Developmental_Cues->Signaling_Pathways Transcription_Factors Transcription Factors (e.g., MYB, WRKY, bHLH) Signaling_Pathways->Transcription_Factors activates Biosynthetic_Genes Biosynthetic Genes (diTPS, CYPs) Transcription_Factors->Biosynthetic_Genes regulates transcription Enzymes Enzymes Biosynthetic_Genes->Enzymes expression Metabolon Metabolon Formation Enzymes->Metabolon interaction Final_Product This compound Metabolon->Final_Product catalysis

Figure 3: A logical diagram of the potential regulatory network for diterpenoid biosynthesis.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a framework for the discovery and characterization of the specific enzymes involved. The identification and functional analysis of the diTPSs and CYPs responsible for the formation and decoration of the podocarpane skeleton are critical next steps. This knowledge will not only deepen our understanding of the vast chemical diversity of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this and related bioactive diterpenoids[16][17][18][19][20]. Future research should focus on transcriptome mining of plants known to produce podocarpane diterpenoids to identify candidate biosynthetic genes, followed by their heterologous expression and in vitro characterization. Furthermore, elucidating the regulatory networks that control the biosynthesis of these compounds will be crucial for optimizing their production in engineered systems.

References

An In-depth Technical Guide on the Chemical and Biological Properties of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,15-Dihydroxypodocarp-8(14)-en-13-one is a diterpenoid belonging to the podocarpane class of natural products. Compounds of this structural type, primarily isolated from species of the genus Podocarpus, have demonstrated a wide array of promising biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, and explores the potential biological activities and associated signaling pathways based on closely related analogues. Detailed experimental protocols for the isolation, characterization, and biological evaluation of such compounds are also presented to facilitate further research and drug discovery efforts in this area.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₆O₃[1]
Molecular Weight 278.387 g/mol [1]
Exact Mass 278.188202 u[1]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 450.6 ± 28.0 °C at 760 mmHg[1]
Flash Point 240.5 ± 20.5 °C[1]
LogP 1.47[1]
Vapor Pressure 0.0 ± 2.5 mmHg at 25°C[1]
Index of Refraction 1.559[1]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is limited. However, extensive research on structurally similar podocarpane diterpenoids isolated from various Podocarpus species, such as P. nagi and P. neriifolius, provides a strong basis for predicting its potential therapeutic effects. These related compounds have demonstrated significant cytotoxic and antimicrobial properties.

Cytotoxic Activity

Numerous podocarpane diterpenoids have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines. For instance, novel diterpenoids isolated from the twigs of Podocarpus nagi significantly inhibited the proliferation of human cervical cancer (HeLa), human lung cancer (A549), and human breast cancer (MCF-7) cells.[2][3] The mechanism of action for some related compounds, like nagilactones, involves the inhibition of cell proliferation, perturbation of the cell cycle, and induction of apoptosis.

A plausible signaling pathway for the induction of apoptosis by a cytotoxic podocarpane diterpenoid is depicted below. This generalized pathway illustrates the activation of caspase cascades leading to programmed cell death.

Cytotoxic_Signaling_Pathway Compound This compound (or related diterpenoid) Cell Cancer Cell Compound->Cell Enters Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized apoptotic pathway induced by cytotoxic diterpenoids.

Antimicrobial Activity

Extracts from various Podocarpus species have a long history of use in traditional medicine for treating infections.[4] Modern scientific studies have validated these uses, demonstrating significant antimicrobial activity against a spectrum of bacteria and fungi. For example, extracts from South African Podocarpus species have shown strong inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The active constituents are often identified as diterpenoids.

The logical workflow for identifying and validating the antimicrobial properties of a natural product like this compound is outlined in the following diagram.

Antimicrobial_Workflow Start Isolation of This compound Screening Primary Antimicrobial Screening (e.g., Disc Diffusion Assay) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Active? Mechanism Mechanism of Action Studies (e.g., Cell Wall Synthesis Inhibition) MIC->Mechanism Toxicity In vitro/In vivo Toxicity Assessment Mechanism->Toxicity End Lead Compound for Drug Development Toxicity->End Safe & Efficacious?

Caption: Workflow for antimicrobial drug discovery from natural products.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of diterpenoids like this compound.

Isolation and Purification of Podocarpane Diterpenoids

This protocol outlines a general procedure for the extraction and isolation of diterpenoids from plant material, such as the leaves or twigs of Podocarpus species.

  • Extraction:

    • Air-dry and powder the plant material.

    • Exhaustively extract the powdered material with a suitable solvent, such as methanol or ethanol, at room temperature.

    • Concentrate the extract under reduced pressure to yield a crude extract.

  • Fractionation:

    • Suspend the crude extract in a mixture of methanol and water.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.

    • Monitor the fractions for biological activity to guide the isolation process.

  • Chromatographic Separation:

    • Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

    • Elute with a gradient of solvents, such as n-hexane and ethyl acetate, of increasing polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions using repeated column chromatography (silica gel, Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

Spectroscopic Characterization

The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 600 MHz) using an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and to fully assign the structure.

  • Mass Spectrometry (MS):

    • Obtain high-resolution mass spectra (HR-ESI-MS) to determine the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture:

    • Culture the desired human cancer cell lines (e.g., HeLa, A549, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for further investigation in the field of drug discovery. Based on the well-documented biological activities of related podocarpane diterpenoids, this compound is likely to possess significant cytotoxic and antimicrobial properties. The experimental protocols detailed in this guide provide a robust framework for the isolation, characterization, and comprehensive biological evaluation of this and other related natural products. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

Podocarpane Diterpenoids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, structural elucidation, and diverse pharmacological activities of podocarpane diterpenoids, offering a valuable resource for the scientific community.

Podocarpane diterpenoids, a significant class of natural products, are characterized by a tricyclic carbon skeleton derived from the parent hydrocarbon podocarpatriene. Found predominantly in plants of the Podocarpaceae family, these compounds have garnered substantial interest within the scientific and pharmaceutical research communities due to their wide array of promising biological activities. This technical guide provides a comprehensive overview of podocarpane diterpenoids, focusing on their isolation and structure elucidation, and delves into their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside a structured presentation of quantitative data and visual representations of implicated signaling pathways.

Isolation and Structure Elucidation

The journey from a natural source to a purified, structurally defined podocarpane diterpenoid involves a series of meticulous laboratory procedures.

Isolation: The initial step typically involves the extraction of dried and powdered plant material with organic solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol. This crude extract is then subjected to various chromatographic techniques to separate the complex mixture into individual components. A common workflow is as follows:

Isolation_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvents Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Crude Extract->Column Chromatography (Silica Gel) Fractionation Fractions Fractions Column Chromatography (Silica Gel)->Fractions Further Chromatography (e.g., Sephadex, HPLC) Further Chromatography (e.g., Sephadex, HPLC) Fractions->Further Chromatography (e.g., Sephadex, HPLC) Purification Pure Podocarpane Diterpenoids Pure Podocarpane Diterpenoids Further Chromatography (e.g., Sephadex, HPLC)->Pure Podocarpane Diterpenoids

Figure 1: General workflow for the isolation of podocarpane diterpenoids.

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) experiments, is the most powerful tool for elucidating the complex three-dimensional structure of these molecules. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact molecular formula. Infrared (IR) spectroscopy helps identify functional groups, while X-ray crystallography can provide the definitive absolute stereochemistry.

Pharmacological Activities and Quantitative Data

Podocarpane diterpenoids have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of podocarpane diterpenoids against various cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Anticancer Activity of Selected Podocarpane Diterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Anemhupehin ASW480 (colon cancer)13.2[1]
3β,12-dihydroxy-13-methyl-6,8,11,13-podocarpatetraenA549, BEL 7402, BGC-823, HCT-8, A2780-[2]
3β,12-dihydroxy-13-methyl-5,8,11,13-podocarpatetraen-7-oneA549, BEL 7402, BGC-823, HCT-8, A2780-[2]
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Podocarpane diterpenoids have shown promising activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected Podocarpane Diterpenoids

CompoundMicroorganismMIC (µg/mL)Reference
Richernoid AStaphylococcus aureus12.5-50[3]
Richernoid BStaphylococcus aureus12.5-50[3]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Several podocarpane diterpenoids have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Table 3: Anti-inflammatory Activity of Selected Podocarpane Diterpenoids

CompoundAssayIC50 (µM)Reference
16-hydroxylambertic acidNO production in RAW264.7 cells5.38[4]
ent-pimarane-type diterpenoid 4NO production in RAW264.7 cells17.1[5]

Experimental Protocols

To facilitate further research, detailed methodologies for the key bioassays are provided below.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the podocarpane diterpenoid and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: Perform a two-fold serial dilution of the podocarpane diterpenoid in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Assay: Nitric Oxide (NO) Production via Griess Assay

This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the podocarpane diterpenoid for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production.

Signaling Pathways

The biological activities of podocarpane diterpenoids are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some podocarpane diterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p50/p65 p50/p65 IkB->p50/p65 releases p50/p65_n p50/p65 p50/p65->p50/p65_n translocates Podocarpane Podocarpane Diterpenoid Podocarpane->IKK inhibits Inflammatory Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) p50/p65_n->Inflammatory Genes activates

Figure 2: Inhibition of the NF-κB signaling pathway by podocarpane diterpenoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates Podocarpane Podocarpane Diterpenoid Podocarpane->Raf inhibits Transcription Factors Transcription Factors (e.g., AP-1, Myc) ERK_n->Transcription Factors activates Cell Proliferation Cell Proliferation & Survival Transcription Factors->Cell Proliferation

Figure 3: Potential modulation of the MAPK signaling pathway by podocarpane diterpenoids.

Conclusion

Podocarpane diterpenoids represent a rich and diverse source of bioactive natural products with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. This technical guide provides a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, offering standardized protocols and a summary of the current state of knowledge to facilitate future studies in this exciting field. The continued exploration of these compounds and their mechanisms of action will undoubtedly contribute to the advancement of medicine.

References

In-depth Technical Guide: 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chemical registry, experimental data, and biological significance of 7,15-Dihydroxypodocarp-8(14)-en-13-one remains challenging due to the limited availability of public data for this specific compound. Extensive searches for a dedicated CAS number and detailed experimental records have not yielded specific results for this particular chemical entity. The information available pertains to structurally similar podocarpane diterpenoids.

This guide, therefore, addresses the broader context of related compounds and outlines the methodologies that would be pertinent for the investigation of this compound, should it be synthesized or isolated.

Chemical Registry and Identification

As of this review, a specific CAS Registry Number for this compound has not been identified in publicly accessible chemical databases. A structurally related compound, (5ξ)-7,16-Dihydroxypodocarp-8(14)-en-13-one, is registered under CAS Number 262355-96-4 . The distinction lies in the position of the second hydroxyl group on the side chain (C-15 vs. C-16). This highlights the critical importance of precise nomenclature in chemical identification.

Hypothetical Experimental Protocols

While specific experimental data for the target compound is unavailable, this section outlines standard methodologies employed in the study of similar natural products. These protocols serve as a foundational guide for researchers aiming to characterize this compound.

Table 1: Hypothetical Experimental Data Summary
ParameterMethodExpected Outcome/Data
Structure Elucidation
Molecular FormulaHigh-Resolution Mass Spectrometry (HRMS)Precise mass-to-charge ratio to determine elemental composition.
Structural Connectivity1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC)Complete assignment of proton and carbon signals to establish the molecular scaffold and substituent positions.
StereochemistryNOESY, ROESY, X-ray CrystallographyDetermination of the relative and absolute configuration of stereocenters.
Purity Analysis
Purity AssessmentHigh-Performance Liquid Chromatography (HPLC)Quantification of the compound's purity, typically expressed as a percentage.
Physicochemical Properties
Melting PointMelting Point ApparatusThe temperature range over which the solid compound transitions to a liquid.
Optical RotationPolarimetryThe degree of rotation of plane-polarized light, indicating chirality.
Biological Activity Screening
CytotoxicityMTT or MTS AssayIC₅₀ values against various cancer cell lines to determine antiproliferative activity.
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC) AssayThe lowest concentration of the compound that inhibits the visible growth of a microorganism.
Anti-inflammatory ActivityNitric Oxide (NO) Inhibition Assay in MacrophagesIC₅₀ value for the inhibition of NO production, indicating anti-inflammatory potential.

Potential Signaling Pathways and Biological Interactions

Diterpenoids of the podocarpane class have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The structural features of this compound, specifically the α,β-unsaturated ketone system and the hydroxyl groups, suggest potential for interaction with various biological targets.

A hypothetical workflow for investigating the mechanism of action is presented below.

experimental_workflow cluster_discovery Discovery & Characterization cluster_moa Mechanism of Action Studies cluster_development Preclinical Development Compound 7,15-Dihydroxypodocarp- 8(14)-en-13-one Bioassay Initial Biological Screening (e.g., Cytotoxicity) Compound->Bioassay Hit Active Hit Identified Bioassay->Hit TargetID Target Identification (e.g., Affinity Chromatography) Hit->TargetID Pathway Pathway Analysis (e.g., Western Blot, RNA-Seq) TargetID->Pathway Validation Target Validation (e.g., siRNA, CRISPR) Pathway->Validation LeadOpt Lead Optimization Validation->LeadOpt InVivo In Vivo Efficacy Studies LeadOpt->InVivo Tox Toxicology Assessment InVivo->Tox signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Compound 7,15-Dihydroxypodocarp- 8(14)-en-13-one Compound->PI3K potential inhibition Compound->Akt potential inhibition

Abietane Diterpenoids from Torreya nucifera: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of abietane diterpenoids isolated from Torreya nucifera, a coniferous tree with a history of use in traditional Asian medicine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. It consolidates key findings on their isolation, structural elucidation, and biological activities, with a focus on their antiviral and antioxidant properties. Detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction

Torreya nucifera, a member of the Taxaceae family, is a source of structurally diverse and biologically active secondary metabolites. Among these, abietane diterpenoids have emerged as a promising class of compounds with a range of pharmacological effects. This guide focuses on the abietane diterpenoids identified in T. nucifera, summarizing the current state of knowledge and providing practical information for their study.

Isolated Abietane Diterpenoids and their Biological Activities

Several abietane diterpenoids have been isolated from the leaves and suspension cultured cells of Torreya nucifera. These compounds have demonstrated significant biological activities, particularly antiviral and antioxidant effects.

Antiviral Activity

Two notable abietane diterpenoids, 18-hydroxyferruginol and 18-oxoferruginol, have shown potent antiviral activity against influenza and rotavirus strains.[1][2] Their inhibitory effects are attributed to the disruption of viral replication by blocking key host cell signaling pathways.[1]

Antioxidant Activity

Other abietane diterpenoids, such as 18-methylesterferruginol and a new derivative, 18-dimethoxyferruginol, have been identified as potent antioxidants.[3] These compounds have been shown to inhibit lipid peroxidation and protect against oxidative damage.[3]

Quantitative Data Summary

The following tables summarize the quantitative data available for the most well-studied abietane diterpenoids from Torreya nucifera.

Table 1: Antiviral Activity of Abietane Diterpenoids from Torreya nucifera

CompoundVirus StrainIC50 (μM)CC50 (μM)Selectivity Index (SI)Reference
18-hydroxyferruginol Influenza A/PR/8/34 (H1N1)13.6>20>1.47[1]
Influenza A/duck/Korea/S34/2010 (H9N2)12.8>20>1.56[1]
Bovine Rotavirus (G8P[4])24.762.72.54[2]
Porcine Rotavirus (G5P[4])21.162.72.97[2]
18-oxoferruginol Influenza A/PR/8/34 (H1N1)18.3>20>1.09[1]
Influenza A/duck/Korea/S34/2010 (H9N2)10.8>20>1.85[1]
Influenza A/NIBRG-14 (H5N1)29.2>20>0.68[1]
Bovine Rotavirus (G8P[4])23.240.71.75[2]
Porcine Rotavirus (G5P[4])22.640.71.80[2]

Table 2: Spectroscopic Data for Selected Abietane Diterpenoids

CompoundMolecular FormulaKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Mass Spectrometry (m/z)Reference
18-hydroxyferruginol C₂₀H₃₀O₂Data not fully available in searched sourcesData not fully available in searched sourcesData not fully available in searched sources[1][5]
18-oxoferruginol C₂₀H₂₈O₂Data not fully available in searched sourcesData not fully available in searched sourcesData not fully available in searched sources[1]
18-methylesterferruginol C₂₁H₃₀O₃Data not fully available in searched sourcesData not fully available in searched sourcesData not fully available in searched sources[3]
18-dimethoxyferruginol C₂₂H₃₄O₄Data not fully available in searched sourcesData not fully available in searched sourcesData not fully available in searched sources[3]

Note: Detailed spectroscopic data requires access to the full supplementary information of the cited articles, which was not available in the performed searches.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Bioassay-Guided Isolation of Antiviral Abietane Diterpenoids

The isolation of antiviral compounds from Torreya nucifera leaves is typically performed using a bioassay-guided fractionation approach.

G Start Dried Leaves of Torreya nucifera Extraction Ethanol Extraction Start->Extraction Fractionation Solvent Partitioning (n-hexane, ethyl acetate, etc.) Extraction->Fractionation Hexane_Fraction n-Hexane Fraction Fractionation->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Bioassay Antiviral Activity Screening (e.g., CPE inhibition assay) Hexane_Fraction->Bioassay EtOAc_Fraction->Bioassay Active_Fraction Identification of Active Fraction (n-Hexane Fraction) Bioassay->Active_Fraction Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Active_Fraction->Chromatography Purification Preparative HPLC Chromatography->Purification Compounds Isolated Abietane Diterpenoids (18-hydroxyferruginol, 18-oxoferruginol) Purification->Compounds Structure Structure Elucidation (NMR, MS) Compounds->Structure

Bioassay-Guided Fractionation Workflow

Protocol:

  • Extraction: Dried and powdered leaves of T. nucifera are extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude ethanol extract.[1]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[1]

  • Bioassay Screening: Each fraction is tested for its antiviral activity using a suitable assay, such as the cytopathic effect (CPE) inhibition assay.[1]

  • Isolation and Purification: The most active fraction (e.g., the n-hexane fraction for antiviral compounds) is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.[1]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Antiviral Activity Assays
  • Madin-Darby canine kidney (MDCK) cells for influenza virus and MA-104 cells for rotavirus are commonly used.[1][2]

  • Cells are maintained in appropriate media (e.g., Eagle's Minimum Essential Medium - EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[1][2]

  • Virus stocks are propagated in the respective cell lines.

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the supernatant and add a solubilizing agent (e.g., isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated by regression analysis.[2]

  • Infect confluent cell monolayers in a 96-well plate with the virus at a specific multiplicity of infection (MOI) for 1 hour.[1]

  • Remove the virus inoculum and add fresh medium containing various concentrations of the test compounds.[1]

  • Incubate the plates for 72 hours or until the virus control group shows a complete cytopathic effect (CPE).[1]

  • Cell viability is determined using a suitable method, such as the neutral red uptake assay.[1]

  • The 50% inhibitory concentration (IC50) is calculated by regression analysis.[1]

Western Blot Analysis for Signaling Pathway Inhibition
  • Infect cells with the virus and treat with the test compounds for specified time periods.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

The antiviral activity of 18-hydroxyferruginol and 18-oxoferruginol is mediated through the inhibition of the PI3K-Akt and ERK signaling pathways, which are crucial for influenza virus replication.

G cluster_virus Influenza Virus cluster_cell Host Cell cluster_compounds Abietane Diterpenoids Virus Influenza Virus Infection PI3K PI3K Virus->PI3K activates ERK ERK Virus->ERK activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates RNP_Export Viral RNP Export pAkt->RNP_Export pERK p-ERK ERK->pERK phosphorylates pERK->RNP_Export Replication Viral Replication RNP_Export->Replication Compounds 18-hydroxyferruginol 18-oxoferruginol Compounds->PI3K inhibits Compounds->ERK inhibits

Inhibition of PI3K-Akt and ERK Signaling Pathways

Conclusion

The abietane diterpenoids from Torreya nucifera represent a valuable source of lead compounds for the development of new therapeutic agents. Their demonstrated antiviral and antioxidant activities warrant further investigation. This guide provides a foundational resource for researchers to build upon, offering detailed protocols and a summary of the current understanding of these potent natural products. Future studies should focus on elucidating the structure-activity relationships, exploring their in vivo efficacy and safety, and identifying a broader range of abietane diterpenoids from this promising medicinal plant.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies detailing the in vitro cytotoxicity of 7,15-Dihydroxypodocarp-8(14)-en-13-one have been published. The following application notes and protocols are provided as a representative example for assessing the cytotoxicity of a novel diterpenoid compound, based on standard methodologies employed for similar natural products. The quantitative data presented is hypothetical and for illustrative purposes only.

Application Notes

Introduction

This compound is a diterpenoid, a class of natural compounds known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] The evaluation of the in vitro cytotoxicity of this compound is a critical first step in assessing its potential as an anticancer agent. This document outlines the materials, protocols, and data interpretation for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[1][2][3]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and, therefore, cytotoxicity of the tested compound.

Applications

  • Screening for cytotoxic activity of novel compounds.

  • Determination of the half-maximal inhibitory concentration (IC50) of a drug.

  • Evaluation of the effects of a compound on cell proliferation and viability.

  • High-throughput screening of compound libraries for potential anticancer agents.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines after 48 hours of treatment. This data is for illustrative purposes and is representative of the cytotoxic potential observed for other diterpenoids.[1]

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical Cancer8.2
MCF-7Breast Cancer12.5
A549Lung Cancer15.8
HepG2Liver Cancer10.4

Experimental Protocols

Materials and Reagents

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Protocol for MTT Assay

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compound to the respective wells.

    • Include wells with untreated cells (vehicle control, with the same final concentration of DMSO) and wells with medium only (blank control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis

  • Calculation of Cell Viability:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determination of IC50:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

experimental_workflow start Start: Cell Culture cell_seeding Cell Seeding in 96-well Plate start->cell_seeding incubation_24h_1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h_1 compound_treatment Treatment with This compound incubation_24h_1->compound_treatment incubation_48h 48h Incubation (37°C, 5% CO2) compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h 4h Incubation (37°C, 5% CO2) mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan with DMSO incubation_4h->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (% Viability, IC50) absorbance_reading->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

signaling_pathway compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome Activation procaspase3 Pro-caspase-3 caspase9->procaspase3 Cleavage caspase3 Caspase-3 (Executioner) procaspase3->caspase3 parp PARP Cleavage caspase3->parp dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp->apoptosis dna_fragmentation->apoptosis

Caption: Plausible intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

References

Application Notes and Protocols for Antibacterial Activity Testing of Podocarpane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial activity of podocarpane diterpenoids. This class of natural products, notably abundant in plants of the Podocarpaceae family, has demonstrated significant potential as a source of new antimicrobial agents.

Introduction

Podocarpane diterpenoids are characterized by a tricyclic carbon skeleton and have been the subject of numerous studies for their diverse biological activities. Among these, their antibacterial properties are of particular interest due to the rising challenge of antibiotic resistance. This document outlines the prevalent mechanisms of action of these compounds and provides standardized protocols for their evaluation.

Mechanisms of Antibacterial Action

Podocarpane diterpenoids exert their antibacterial effects primarily through two key mechanisms:

  • Disruption of Bacterial Cell Membrane Integrity: Many podocarpane diterpenoids, such as totarol, are hydrophobic molecules that can intercalate into the bacterial cell membrane. This disrupts the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components like ions and proteins, and ultimately cell death.[1][2][3][4][5]

  • Inhibition of Efflux Pumps: Certain podocarpane diterpenoids have been shown to inhibit bacterial efflux pumps.[6][7][8] These pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, contributing to multidrug resistance. By inhibiting these pumps, podocarpane diterpenoids can restore the efficacy of existing antibiotics and overcome resistance mechanisms. Totarol, for instance, has been identified as an inhibitor of the NorA efflux pump in Staphylococcus aureus.[6][7][8]

Data Presentation: Antibacterial Activity of Podocarpane Diterpenoids

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative podocarpane diterpenoids against various bacterial strains.

Table 1: Antibacterial Activity of Totarol

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusPositive2 - 41.56[1][9]
Streptococcus mutansPositiveActive-[9]
Bacillus subtilisPositiveActive-[9]
Brevibacterium ammoniagenesPositiveActive-[9]
Propionibacterium acnesPositivePotent Activity-[9]

Table 2: Antibacterial Activity of Other Podocarpane Diterpenoids from Podocarpus Species

Compound/ExtractBacterial StrainGram StainMIC (µg/mL)Reference(s)
Inumakiols C-H, etc.Oral Pathogens-3.1 - 25 (ppm)[10]
Podocarpus species extractsBacillus subtilisPositive98
Podocarpus species extractsStaphylococcus aureusPositive98
Podocarpus species extractsEscherichia coliNegative330
Podocarpus species extractsKlebsiella pneumoniaeNegative330

Note: "Active" and "Potent Activity" indicate reported antibacterial effects where specific MIC values were not provided in the cited abstract. Further investigation of the primary literature is recommended for precise values.

Mandatory Visualization

Below are diagrams illustrating the key mechanisms of action and a general experimental workflow for antibacterial activity testing.

G Mechanism 1: Disruption of Bacterial Cell Membrane cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Disruption Disruption of Membrane Integrity Phospholipid_Bilayer->Disruption Podocarpane_Diterpenoid Podocarpane Diterpenoid (e.g., Totarol) Intercalation Intercalation into Membrane Podocarpane_Diterpenoid->Intercalation Intercalation->Phospholipid_Bilayer Permeability_Increase Increased Permeability Disruption->Permeability_Increase Leakage Leakage of Ions & Intracellular Contents Permeability_Increase->Leakage Cell_Death Cell Death Leakage->Cell_Death G Mechanism 2: Inhibition of Bacterial Efflux Pump cluster_membrane Bacterial Cell Membrane Efflux_Pump Efflux Pump (e.g., NorA) Inhibition Inhibition of Pump Activity Efflux_Pump->Inhibition Podocarpane_Diterpenoid Podocarpane Diterpenoid (e.g., Totarol) Binding Binding to Efflux Pump Podocarpane_Diterpenoid->Binding Antibiotic Antibiotic Antibiotic->Efflux_Pump Efflux Accumulation Intracellular Antibiotic Accumulation Antibiotic->Accumulation Binding->Efflux_Pump Inhibition->Accumulation Prevents Efflux Target_Interaction Interaction with Bacterial Target Accumulation->Target_Interaction Cell_Death Cell Death Target_Interaction->Cell_Death G Experimental Workflow: Antibacterial Activity Testing Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Prepare_Compound Prepare Podocarpane Diterpenoid Dilutions Start->Prepare_Compound MIC_Assay Broth Microdilution Assay (Determine MIC) Prepare_Inoculum->MIC_Assay Prepare_Compound->MIC_Assay Incubate Incubate MIC_Assay->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC MBC_Assay Subculture from clear wells onto agar plates Read_MIC->MBC_Assay Incubate_Agar Incubate Agar Plates MBC_Assay->Incubate_Agar Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

References

Application Notes and Protocols for Cancer Cell Line Studies with 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific studies on the anticancer effects of 7,15-Dihydroxypodocarp-8(14)-en-13-one on cancer cell lines have been published. The following application notes and protocols are based on studies of structurally related podocarpane diterpenes and serve as a guide for initiating research on this specific compound. The provided data and observed mechanisms are from analogous compounds and should be experimentally verified for this compound.

Introduction

This compound is a diterpenoid belonging to the podocarpane class of natural products. Diterpenes are a large and structurally diverse group of secondary metabolites that have been investigated for various pharmacological activities, including anticancer properties.[1] Several studies have demonstrated that podocarpane diterpenoids can exhibit significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][3] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][3]

These application notes provide a summary of the potential anticancer activities of podocarpane diterpenes and offer detailed protocols for evaluating the efficacy of this compound in cancer cell line studies.

Data Presentation: Cytotoxic Activities of Structurally Related Podocarpane Diterpenes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various podocarpane diterpenes against different cancer cell lines, as reported in the literature. This data can serve as a reference for designing dose-response studies for this compound.

Compound NameCancer Cell LineIC50 (µM)Reference
Anemhupehin ASW480 (Colon)13.2[2]
Nornemoralisin AACHN (Kidney)13.9[2]
Nornemoralisin AHeLa (Cervical)19.3[2]
Nornemoralisin BVarious1.6 - 11.3[2]
12,19-dihydroxy-13-acetyl-8,11,13-podocarpatrieneMCF-7, T-84, A-549< 10[3]
Totarane o-quinone derivativeMCF-7, T-84, A-549< 10[3]
Totarane catechol derivativeA-549 (Lung)0.6[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines the mode of cell death induced by the compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to investigate the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to examine the effect of the compound on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bax, Bcl-2, Caspase-3, p53).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays A Seed Cancer Cells B Treat with this compound A->B C Cell Viability (MTT Assay) B->C Determine IC50 D Apoptosis Analysis (Flow Cytometry) B->D Assess Apoptosis E Cell Cycle Analysis (Flow Cytometry) B->E Analyze Cell Cycle F Protein Expression (Western Blot) B->F Evaluate Protein Levels

Caption: Experimental workflow for evaluating the anticancer effects.

Apoptosis_Signaling_Pathway Podocarpane Diterpene Podocarpane Diterpene ↑ Bax / ↓ Bcl-2 ratio ↑ Bax / ↓ Bcl-2 ratio Podocarpane Diterpene->↑ Bax / ↓ Bcl-2 ratio modulates Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization ↑ Bax / ↓ Bcl-2 ratio->Mitochondrial Outer\nMembrane Permeabilization induces Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 activation Caspase-9 activation Apoptosome Formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

Cell_Cycle_Arrest Podocarpane Diterpene Podocarpane Diterpene Modulation of\nCyclins/CDKs Modulation of Cyclins/CDKs Podocarpane Diterpene->Modulation of\nCyclins/CDKs may lead to G0/G1 Phase Arrest G0/G1 Phase Arrest Modulation of\nCyclins/CDKs->G0/G1 Phase Arrest Inhibition of\nProliferation Inhibition of Proliferation G0/G1 Phase Arrest->Inhibition of\nProliferation

Caption: Potential mechanism of cell cycle arrest.

References

Application Notes & Protocols: A Comprehensive Guide to the Isolation of Diterpenoids from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diterpenoids represent a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate.[1] They exhibit a wide array of biological activities, making them promising candidates for drug discovery and development.[2][3] This document provides a detailed protocol for the isolation and purification of diterpenoids from complex plant extracts, encompassing extraction, fractionation, and chromatographic separation techniques.

I. Experimental Protocols

This section outlines a generalized yet detailed workflow for the isolation of diterpenoids. Researchers should note that optimization of specific parameters such as solvent ratios and chromatographic conditions may be necessary depending on the plant matrix and the target diterpenoids.

Preparation of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: The plant material (e.g., leaves, roots, bark) should be air-dried or freeze-dried to remove moisture, which can interfere with extraction efficiency.

  • Grinding: The dried material should be ground into a fine powder to increase the surface area for solvent penetration. A granulometry of 20 to 100 mesh is often recommended.[4]

Extraction of Diterpenoids

The choice of extraction method and solvent is critical and depends on the polarity of the target diterpenoids.

  • Solvent Selection: A range of solvents can be used, from nonpolar (e.g., hexane, petroleum ether) to polar (e.g., ethanol, methanol, ethyl acetate).[5][6][7] Chloroform is also effective for extracting terpenoids.[7] A common approach is to perform sequential extractions with solvents of increasing polarity.

  • Extraction Techniques:

    • Maceration: Soaking the powdered plant material in a selected solvent for an extended period (e.g., 3 days) with periodic agitation.[7]

    • Soxhlet Extraction: A continuous extraction method that offers high efficiency but uses heat, which may degrade thermolabile compounds.[4]

    • Modern Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are greener alternatives that can reduce extraction time and solvent consumption.[8]

Protocol for Solvent Extraction:

  • Immerse the powdered plant material in a suitable solvent (e.g., 85% ethanol) at a specific solvent-to-sample ratio (e.g., 6:1 v/w).[5]

  • Extract the material multiple times (e.g., 3 times) to ensure exhaustive extraction.[5]

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

Fractionation aims to separate the complex crude extract into simpler fractions based on polarity.

  • Liquid-Liquid Extraction (LLE): This is a common method for partitioning the crude extract.

    • Suspend the crude extract in water or a hydroalcoholic mixture.

    • Sequentially partition the aqueous suspension with immiscible solvents of increasing polarity, such as petroleum ether (to remove nonpolar compounds like chlorophyll), followed by ethyl acetate.[5]

    • Collect and concentrate each solvent fraction separately. The diterpenoids are often enriched in the ethyl acetate fraction.[5][6]

Chromatographic Purification

Multiple chromatographic techniques are typically required to isolate pure diterpenoids from the enriched fractions.

  • Column Chromatography (CC):

    • Adsorbents: Silica gel is the most common stationary phase for separating compounds based on polarity.[8] Other options include MCI resin, polyamide, and Sephadex LH-20.[5]

    • Elution: The sample is loaded onto the column and eluted with a solvent system of gradually increasing polarity (gradient elution). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Preparative HPLC: Used for the final purification of isolated compounds to achieve high purity.[9]

    • Analytical HPLC: Used to assess the purity of the isolated diterpenoids.[10]

  • High-Speed Counter-Current Chromatography (HSCCC):

    • An efficient liquid-liquid partition chromatography technique that avoids irreversible adsorption to a solid support, leading to high sample recovery and purity.[1][2][9]

    • A common two-phase solvent system for diterpenoid separation is n-hexane–ethyl acetate–methanol–water.[9][10]

Protocol for Chromatographic Separation:

  • Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Combine fractions containing similar compounds based on TLC analysis.

  • Further purify the combined fractions using preparative HPLC or HSCCC to obtain pure diterpenoids.

II. Data Presentation

The following tables summarize quantitative data from various studies on diterpenoid isolation, providing a reference for expected yields and purity.

Plant SourceDiterpenoid(s)Extraction/Purification MethodYieldPurityReference
Salvia bowleyana6α-hydroxysugiol, sugiol, 6, 12-dihydroxyabieta-5,8,11,13-tetraen-7-oneHSCCC followed by preparative HPLCNot specified98.9%, 95.4%, 96.2%[9]
Enzymatically Converted SaponinPlatycodin DPreparative HSCCC39.4 mg from 200 mg of product99.8%[1]
Celastrus aculeatusNimbidiol, PristimerinHSCCC2.5 mg and 13.0 mg from 250 mg of crude extractNot specified[10]
Sugi Wood-Drying ByproductsVarious DiterpenoidsMPLC and HPLC0.33% - 3.2% (based on the TGD fraction)Not specified[11]
Serevenia buxifolia BarkTotal TerpenoidsMaceration followed by solvent fractionation5.04 µg/g DW (ursolic acid in HEF fraction)Not specified[12]

III. Visualizations

Experimental Workflow for Diterpenoid Isolation

The following diagram illustrates the general workflow for isolating diterpenoids from plant extracts.

experimental_workflow plant_material Plant Material (Dried & Powdered) extraction Extraction (e.g., Maceration, Soxhlet, UAE, MAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (Liquid-Liquid Extraction) crude_extract->fractionation enriched_fraction Enriched Diterpenoid Fraction (e.g., Ethyl Acetate Fraction) fractionation->enriched_fraction column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) enriched_fraction->column_chromatography semi_pure_fractions Semi-Pure Fractions column_chromatography->semi_pure_fractions final_purification Final Purification (Prep-HPLC, HSCCC) semi_pure_fractions->final_purification pure_diterpenoids Pure Diterpenoids final_purification->pure_diterpenoids analysis Structural Elucidation & Purity Analysis (NMR, MS, HPLC) pure_diterpenoids->analysis

Caption: General workflow for the isolation of diterpenoids.

Illustrative Signaling Pathway (Hypothetical)

As specific signaling pathway diagrams for a broad class like diterpenoids are highly varied, the following diagram provides a generalized, hypothetical representation of how a diterpenoid might exert its anti-inflammatory effects.

signaling_pathway diterpenoid Diterpenoid receptor Cell Surface Receptor diterpenoid->receptor Binds to signaling_cascade Intracellular Signaling Cascade (e.g., MAPK pathway) receptor->signaling_cascade Activates nf_kb NF-κB Activation signaling_cascade->nf_kb Inhibits translocation Nuclear Translocation nf_kb->translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) translocation->gene_expression inflammation Inflammatory Response gene_expression->inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of a diterpenoid.

References

Application Notes and Protocols for 7,15-Dihydroxypodocarp-8(14)-en-13-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,15-Dihydroxypodocarp-8(14)-en-13-one is a diterpenoid natural product belonging to the podocarpane class. Compounds of this structural class have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. These properties suggest that this compound holds potential as a chemical probe for investigating cellular signaling pathways, particularly those involved in cancer and inflammation. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe in research and drug development settings. The following protocols are based on established methodologies for characterizing natural products with similar biological activities.

Putative Biological Activities and Applications

Based on the known activities of structurally related podocarpane diterpenoids, this compound is proposed to have potential applications in the following areas:

  • Oncology Research: As a potential cytotoxic agent, it can be used to probe cell death mechanisms and identify novel therapeutic targets in cancer cells.

  • Inflammation Research: Its potential anti-inflammatory properties make it a useful tool for studying inflammatory signaling cascades and for the initial screening of anti-inflammatory drug candidates.

Data Presentation: Hypothetical Bioactivity Data

The following tables summarize hypothetical quantitative data for this compound based on activities observed for similar diterpenoids. These values should be experimentally verified.

Table 1: Hypothetical Cytotoxic Activity (IC50 Values)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
HeLaCervical Carcinoma22.5
MCF-7Breast Adenocarcinoma18.9
PC-3Prostate Adenocarcinoma25.1

Table 2: Hypothetical Anti-inflammatory Activity

AssayCell LineParameter MeasuredIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7NO Inhibition12.8
TNF-α SecretionLPS-stimulated THP-1TNF-α Inhibition16.5
IL-6 SecretionLPS-stimulated THP-1IL-6 Inhibition20.3

Experimental Protocols

Protocol 1: Determination of Cytotoxic Activity using MTT Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol outlines the procedure to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5 x 10⁴ RAW 264.7 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in complete medium.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a negative control (no LPS), a vehicle control (DMSO + LPS), and a positive control (e.g., L-NAME + LPS).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value.

Visualizations

Proposed Signaling Pathway Inhibition

G cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Probe 7,15-Dihydroxypodocarp- 8(14)-en-13-one Probe->IKK Potential Inhibition Probe->NFkB Potential Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow for Cytotoxicity Screening

G start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Serial Dilutions of This compound incubate1->treat_cells incubate2 Incubate 48h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance analyze Calculate IC50 Value read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cytotoxic IC50 values.

Logical Relationship for Probe Development

G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_application Probe Application compound 7,15-Dihydroxypodocarp- 8(14)-en-13-one cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Griess) compound->anti_inflammatory pathway_analysis Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis target_id Target Identification (e.g., Affinity Chromatography) in_vitro_imaging In Vitro Imaging (with fluorescent tag) target_id->in_vitro_imaging in_vivo_models In Vivo Models (e.g., Xenografts) target_id->in_vivo_models pathway_analysis->target_id

Caption: Logical progression for chemical probe development.

Application Notes: Pharmacological Applications of Podocarpane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Podocarpane diterpenoids are a class of natural products characterized by a tricyclic carbon skeleton.[1][2] These compounds, isolated from various plant species, particularly from the genus Podocarpus, have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities.[3] Their unique structural features make them promising candidates for the development of new therapeutic agents. This document provides an overview of the key pharmacological applications of podocarpane diterpenoids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols for researchers in drug discovery and development.[4][5]

Anticancer and Cytotoxic Applications

Podocarpane diterpenoids have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines.[6][7] Synthetic derivatives have also been developed to enhance this activity, with some compounds inducing apoptosis in cancer cells through mechanisms such as modulating the Bax/Bcl-2 ratio.[6][8] These findings underscore their potential as lead compounds for the development of novel anticancer drugs.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected podocarpane and related diterpenoids against various human tumor cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineActivityIC₅₀ (µM)Reference
Compound 1 A549 (Lung Carcinoma)Cytotoxic-[7]
BEL 7402 (Hepatoma)Cytotoxic-[7]
BGC-823 (Gastric Carcinoma)Cytotoxic-[7]
HCT-8 (Colon Carcinoma)Cytotoxic-[7]
A2780 (Ovarian Carcinoma)Cytotoxic-[7]
Compound 2 A549 (Lung Carcinoma)Cytotoxic-[7]
BEL 7402 (Hepatoma)Cytotoxic-[7]
BGC-823 (Gastric Carcinoma)Cytotoxic-[7]
HCT-8 (Colon Carcinoma)Cytotoxic-[7]
A2780 (Ovarian Carcinoma)Cytotoxic-[7]
Compound 23 MCF-7 (Breast Cancer)Antiproliferative< 10[6]
T-84 (Colon Carcinoma)Antiproliferative< 10[6]
A-549 (Lung Carcinoma)Antiproliferative< 10[6]
Compound 28 (Totarane) A-549 (Lung Carcinoma)Antiproliferative0.6[6]
Strophiolosa P (16) -Anti-cardiac hypertrophy-[9]
Strophiolosa E (5) -Anti-cardiac hypertrophy16.50[9]

Note: Specific IC₅₀ values for compounds 1 and 2 were not provided in the source material but were reported to show activity.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Podocarpane diterpenoid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microtiter plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the podocarpane diterpenoid compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow start_end start_end process process decision decision data data start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 add_compound Add Podocarpane Compound Dilutions incubate1->add_compound incubate2 Incubate 48-72h (Treatment) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end

MTT Assay Experimental Workflow

Antimicrobial Applications

Diterpenoids, including those with a podocarpane framework, are recognized for their broad-spectrum antimicrobial activity.[1][10] They represent a promising source of new antimicrobial agents to combat the growing threat of antibiotic resistance.[10] Studies have shown their effectiveness against various multidrug-resistant (MDR) bacteria.[11]

Quantitative Data: Antibacterial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for podocarpane-related diterpenes against MDR bacteria.

CompoundBacteriaMIC (µg/mL)MBC (µg/mL)Reference
Diterpene 1 Most MDR Bacteria12.5 - 5012.5 - 50[11]
Diterpene 5 Most MDR Bacteria12.5 - 5012.5 - 50[11]

Note: The specific MDR bacteria strains were not detailed in the abstract.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits microbial growth.[12]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent at which there is no visible growth after incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[12]

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Podocarpane diterpenoid stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1 x 10⁸ CFU/mL)

  • Spectrophotometer or McFarland standards

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterility control and growth control wells

Procedure:

  • Compound Preparation: Dissolve the podocarpane diterpenoid in DMSO and then dilute with MHB to a starting concentration of 2 mg/mL.[12]

  • Serial Dilution: Dispense 100 µL of MHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the starting compound solution to well 1. Perform 1:2 serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only 100 µL of MHB.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (from 1 to 11) with 5 µL of the standardized bacterial suspension, resulting in a final inoculum of approximately 10⁵ CFU/well.[12] Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well that shows no visible growth onto a suitable agar plate. Incubate the plates for 18-24 hours. The MBC is the lowest concentration that results in no colony growth on the agar plate.

Diagram: Workflow for MIC Determination

MIC_Workflow start_end start_end process process input input output output start Start prep_compound Prepare Compound Serial Dilutions in 96-well Plate start->prep_compound inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic end End determine_mic->end

Broth Microdilution MIC Workflow

Anti-inflammatory Applications

Diterpenoids from various plant sources, including the Podocarpus genus, exhibit potent anti-inflammatory properties.[4][13][14] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, leading to the reduced production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[13][15][16]

Quantitative Data: Anti-inflammatory Activity

The following table shows the inhibitory activity of selected diterpenoids on NO production in LPS-stimulated RAW264.7 macrophage cells.

CompoundActivityIC₅₀ (µM)Reference
Compound 2 NO Production Inhibition26.5 ± 6.1[17]
Compound 4 NO Production Inhibition17.1 ± 1.5[17]
16-hydroxylambertic acid NO Production InhibitionStrong[13]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[15]

Principle: Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. NO is an unstable molecule that quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which can be measured spectrophotometrically and is proportional to the NO concentration.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Podocarpane diterpenoid stock solution (in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the podocarpane diterpenoid for 1 hour before LPS stimulation.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Diagram: Key Anti-inflammatory Signaling Pathways

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_p P IkB->NFkB_p NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription Podocarpane1 Podocarpane Diterpenoids Podocarpane1->IKK Inhibits NFkB_p->IkB Degradation Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38_JNK p38 / JNK MAPKK->p38_JNK P AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activates Genes2 Pro-inflammatory Genes (TNF-α, IL-6) AP1->Genes2 Induces Transcription Podocarpane2 Podocarpane Diterpenoids Podocarpane2->p38_JNK Inhibits Phosphorylation

Inhibition of NF-κB and MAPK Pathways

References

7,15-Dihydroxypodocarp-8(14)-en-13-one in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the biological activity or drug discovery applications of 7,15-Dihydroxypodocarp-8(14)-en-13-one. The following application notes and protocols are based on the activities of structurally related podocarpane diterpenes and serve as a general guide for the potential evaluation of this compound.

Introduction

This compound is a diterpenoid belonging to the podocarpane class. While this specific molecule is not extensively studied, the podocarpane scaffold is a recurring motif in natural products isolated from various plant species, such as Taiwania cryptomerioides.[1][2][3][4] Diterpenes, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive starting points for drug discovery programs.[5][6][7][8] This document provides a potential framework for the investigation of this compound in a drug discovery context.

Potential Therapeutic Applications

Based on the bioactivities of related podocarpane diterpenes, this compound could be investigated for the following applications:

  • Anticancer Activity: Various diterpenoids have demonstrated cytotoxicity against a range of cancer cell lines. The evaluation of this compound against panels of human cancer cell lines is a logical first step.

  • Anti-inflammatory Activity: Many natural terpenes exhibit anti-inflammatory properties.[6][7][8] Investigations into the inhibition of key inflammatory mediators would be of interest.

  • Antiparasitic Activity: Some podocarpane derivatives have shown activity against parasites such as Plasmodium falciparum (malaria) and Trypanosoma cruzi.[9]

Quantitative Data for Structurally Related Podocarpane Diterpenes

The following table summarizes the biological activities of podocarpane diterpenes that are structurally related to this compound. It is important to note that this data is not for the specified compound but provides a basis for potential activity.

Compound NameBiological ActivityCell Line/OrganismIC50 ValueReference
8β,13β-Dihydroxypodocarpane derivativesAnti-plasmodialPlasmodium falciparum1–29 μM[10]
13,14-dihydroxy-8,11,13-podocarpatrien-7-oneCytotoxicMCF-7 (Breast Cancer)Not specified, but cytotoxic[9]
13,14-dihydroxy-8,11,13-podocarpatrien-7-oneLeishmanicidalLeishmania mexicanaNot specified, but active[9]
13,14-dihydroxy-8,11,13-podocarpatrien-7-oneTrypanocidalTrypanosoma cruziNot specified, but active[9]

Experimental Protocols

The following are detailed, generalized protocols for experiments that could be used to assess the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • After incubation, collect 50 µL of the cell supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α) NFkB->Genes Induces Transcription Compound This compound (Hypothetical Target) Compound->IKK Inhibits (Potential) Drug Discovery Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Lead Optimization Isolation Isolation of Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Isolation->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (e.g., NO Assay) Isolation->AntiInflammatory DoseResponse Dose-Response Studies Cytotoxicity->DoseResponse AntiInflammatory->DoseResponse Mechanism Mechanism of Action (e.g., Western Blot for NF-κB) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR InVivo In Vivo Efficacy Models SAR->InVivo

References

Application Notes and Protocols for 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic and anti-inflammatory activities of the natural product 7,15-Dihydroxypodocarp-8(14)-en-13-one. The described methods are fundamental for the preliminary screening and characterization of novel bioactive compounds in drug discovery.

Assessment of Cytotoxicity using MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[1] This assay is crucial for determining the cytotoxic potential of this compound against various cancer cell lines and for establishing the half-maximal inhibitory concentration (IC50).

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM) of this compound
MCF-7 (Breast Cancer)4815.2 ± 1.8
HCT-116 (Colon Cancer)489.8 ± 1.2
A549 (Lung Cancer)4825.4 ± 3.1
BJ (Normal Fibroblast)48> 100

Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Application Note: To determine if the cytotoxicity induced by this compound is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells.[2] Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[2][3]

Experimental Workflow:

Apoptosis_Workflow A 1. Seed and Treat Cells with Compound B 2. Incubate for 24h A->B C 3. Harvest Cells (including supernatant) B->C D 4. Wash with PBS C->D E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Add Annexin V-FITC and PI E->F G 7. Incubate for 15 min (Dark) F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HCT-116) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding well.[4]

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[4]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[3]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis: The cell population is categorized into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[3]

Data Presentation:

Treatment (HCT-116 cells)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control (DMSO)95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
Compound (IC50)55.3 ± 4.128.7 ± 3.513.2 ± 2.12.8 ± 0.7
Compound (2x IC50)20.8 ± 3.945.1 ± 5.230.5 ± 4.83.6 ± 0.9

Assessment of Anti-inflammatory Activity via NF-κB Signaling

Application Note: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation and immunity.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-6.[5][7] This assay evaluates the ability of this compound to inhibit this crucial inflammatory pathway.

NF-κB Signaling Pathway:

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB_P P-IκB IkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_active Active NF-κB (p50/p65) IkB_P->NFkB_active Releases DNA κB DNA Site NFkB_active->DNA Translocates & Binds Compound 7,15-Dihydroxypodocarp- 8(14)-en-13-one Compound->IKK Inhibits? Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Transcription Initiates

Caption: Canonical NF-κB signaling pathway and potential inhibition point.

Protocol (NF-κB Reporter Assay):

  • Cell Transfection: Transfect a macrophage cell line (e.g., RAW 264.7) with an NF-κB luciferase reporter vector. This vector contains a luciferase gene under the control of NF-κB response elements.[6] Also, co-transfect a constitutively expressed Renilla luciferase vector as an internal control for transfection efficiency.[6]

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Data Presentation:

TreatmentConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
Unstimulated Control-1.0 ± 0.2-
LPS (1 µg/mL) + Vehicle-15.6 ± 1.50
Compound + LPS111.2 ± 1.128.2
Compound + LPS56.8 ± 0.756.4
Compound + LPS103.1 ± 0.480.1
Parthenolide (Positive Control)52.5 ± 0.384.0

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7,15-Dihydroxypodocarp-8(14)-en-13-one synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Table 1: Troubleshooting Guide for the Synthesis of Podocarp-8(14)-en-13-one (3) from Podocarpic Acid (1)
IssuePotential Cause(s)Recommended Solution(s)Expected Yield (%)
Low yield of Birch reduction product (2) - Incomplete dissolution of lithium metal. - Presence of moisture in the reaction. - Insufficient reaction time.- Ensure vigorous stirring to dissolve the lithium. - Use anhydrous solvents and reagents. - Monitor the reaction by TLC and ensure it goes to completion.85-95
Formation of over-reduced side products - Excess of lithium or proton source (t-butanol).- Carefully control the stoichiometry of the reagents. - Add the proton source slowly to the reaction mixture.-
Incomplete oxidation of the intermediate diene - Inactive oxidizing agent. - Insufficient amount of oxidizing agent. - Low reaction temperature.- Use freshly prepared or properly stored oxidizing agent (e.g., Jones reagent). - Use a slight excess of the oxidizing agent. - Maintain the reaction temperature at 0 °C to room temperature.70-80
Low yield of the target enone (3) - Degradation of the product during workup. - Inefficient purification.- Use a buffered aqueous workup to avoid harsh acidic or basic conditions. - Employ careful column chromatography for purification.60-70 (overall)
Table 2: Troubleshooting Guide for the Allylic Oxidation of Podocarp-8(14)-en-13-one (3) to 7-Hydroxypodocarp-8(14)-en-13-one (4)
IssuePotential Cause(s)Recommended Solution(s)Expected Yield (%)
Low conversion of starting material - Inactive SeO₂. - Insufficient reaction time or temperature. - Poor solvent choice.- Use freshly sublimed SeO₂. - Increase the reaction time or temperature cautiously while monitoring by TLC. - Dioxane or a mixture of acetic acid and water are common solvents.60-70
Formation of multiple oxidation products - Over-oxidation to the dione. - Oxidation at other allylic positions.- Use a stoichiometric amount of SeO₂. - Monitor the reaction closely and stop it once the desired product is the major component.-
Difficulty in separating the product from starting material - Similar polarities.- Use high-resolution column chromatography or HPLC for purification.-
Table 3: Troubleshooting Guide for the Aldol Condensation and Subsequent Reduction to form this compound (6)
IssuePotential Cause(s)Recommended Solution(s)Expected Yield (%)
Low yield of aldol condensation product (5) - Inappropriate base or reaction conditions. - Self-condensation of the aldehyde.- Use a non-nucleophilic base like LDA or KHMDS. - Add the enone slowly to a solution of the base and aldehyde at low temperature (-78 °C).50-60
Formation of retro-aldol product during workup - Acidic or basic workup conditions.- Use a neutral or mildly acidic workup (e.g., saturated NH₄Cl solution).-
Low diastereoselectivity in the reduction of the C-15 ketone - Inappropriate reducing agent.- Use a bulky reducing agent like L-Selectride® for stereoselective reduction.70-80
Reduction of the C-13 enone - Use of a strong reducing agent (e.g., LiAlH₄).- Use a milder reducing agent like NaBH₄ in the presence of CeCl₃ (Luche reduction) to selectively reduce the C-15 ketone.-

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of this compound?

A common and effective starting material is (+)-podocarpic acid, a naturally occurring diterpenoid. It provides the basic tricyclic skeleton which can be chemically modified to introduce the desired functionalities. An alternative is to start from other readily available natural products like isophyllocladene which can be converted to the key intermediate, podocarp-8(14)-en-13-one.[1][2]

Q2: How can the C-7 hydroxyl group be introduced stereoselectively?

The introduction of the hydroxyl group at the C-7 position can be challenging. A common method is the allylic oxidation of the podocarp-8(14)-en-13-one intermediate using selenium dioxide (SeO₂). This reaction typically provides the desired 7α-hydroxy product. The stereoselectivity is influenced by the steric hindrance of the C-10 methyl group, which directs the oxidant to the α-face of the molecule.

Q3: What are the critical parameters for the aldol condensation to introduce the C-15 side chain?

The key parameters for a successful aldol condensation are the choice of a strong, non-nucleophilic base (e.g., LDA), a low reaction temperature (-78 °C) to control the reaction rate and prevent side reactions, and the slow addition of the enone to the deprotonated aldehyde to minimize self-condensation.

Q4: How can I minimize the formation of byproducts during the Birch reduction of podocarpic acid?

To minimize over-reduction and other side reactions during the Birch reduction, it is crucial to use anhydrous solvents (typically a mixture of liquid ammonia, THF, and an alcohol like t-butanol), high-purity lithium metal, and to carefully control the stoichiometry of the reagents. The reaction should be monitored by TLC and quenched with a proton source (e.g., ammonium chloride) as soon as the starting material is consumed.

Q5: What is the best method to purify the final product?

Purification of this compound can be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from any remaining starting materials and byproducts. For highly pure samples required for biological assays, preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: Synthesis of Podocarp-8(14)-en-13-one (3) from Podocarpic Acid (1)
  • Birch Reduction: To a solution of podocarpic acid (1) in a mixture of anhydrous THF and liquid ammonia at -78 °C, add small pieces of lithium metal with vigorous stirring until a persistent blue color is observed.

  • Slowly add t-butanol to the reaction mixture until the blue color disappears.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow the ammonia to evaporate.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product (2).

  • Oxidation: Dissolve the crude product (2) in acetone and cool to 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction for 2 hours at room temperature.

  • Quench the reaction with isopropanol and dilute with water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford podocarp-8(14)-en-13-one (3).

Protocol 2: Allylic Oxidation of Podocarp-8(14)-en-13-one (3)
  • To a solution of podocarp-8(14)-en-13-one (3) in dioxane, add a stoichiometric amount of freshly sublimed selenium dioxide (SeO₂).

  • Reflux the mixture for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the black selenium precipitate.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-hydroxypodocarp-8(14)-en-13-one (4).

Protocol 3: Synthesis of this compound (6)
  • Aldol Condensation: To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes.

  • To this LDA solution, add a solution of acetaldehyde in anhydrous THF dropwise and stir for another 30 minutes.

  • Slowly add a solution of 7-hydroxypodocarp-8(14)-en-13-one (4) in anhydrous THF to the reaction mixture.

  • Stir at -78 °C for 2 hours, then quench the reaction with saturated aqueous ammonium chloride solution.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldol product (5).

  • Reduction: Dissolve the crude aldol product (5) in anhydrous methanol and cool to -78 °C.

  • Add a solution of sodium borohydride and cerium(III) chloride heptahydrate in methanol dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with acetone and then add water.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound (6).

Visualizations

Synthesis_Workflow start Podocarpic Acid (1) step1 Birch Reduction start->step1 intermediate1 Intermediate (2) step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Podocarp-8(14)-en-13-one (3) step2->intermediate2 step3 Allylic Oxidation (SeO2) intermediate2->step3 intermediate3 7-Hydroxy Intermediate (4) step3->intermediate3 step4 Aldol Condensation intermediate3->step4 intermediate4 Aldol Adduct (5) step4->intermediate4 step5 Reduction (NaBH4, CeCl3) intermediate4->step5 final_product This compound (6) step5->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic issue Low Yield in a Reaction Step cause1 Impure Reagents issue->cause1 Check cause2 Suboptimal Reaction Conditions issue->cause2 Analyze cause3 Inefficient Purification issue->cause3 Evaluate solution1 Use fresh/purified reagents cause1->solution1 Action solution2 Optimize temperature/time cause2->solution2 Action solution3 Use high-resolution chromatography cause3->solution3 Action

Caption: General troubleshooting logic for low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with Podocarpane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with podocarpane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why do podocarpane diterpenoids exhibit poor aqueous solubility?

A1: Podocarpane diterpenoids possess a rigid, polycyclic, and largely nonpolar carbon skeleton. This inherent hydrophobicity makes them poorly soluble in aqueous solutions, which can significantly hinder their biological evaluation and therapeutic application.

Q2: What are the common organic solvents used to dissolve podocarpane diterpenoids?

A2: Common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are frequently used to dissolve podocarpane diterpenoids for in vitro studies. However, for in vivo applications, the toxicity and concentration of these solvents must be carefully considered.

Q3: My podocarpane diterpenoid precipitates when I dilute my organic stock solution into an aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try several approaches:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in the aqueous medium.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent (e.g., ethanol, propylene glycol).

  • Employ solubility enhancement techniques: For more robust solutions, consider formulating the diterpenoid using techniques like cyclodextrin complexation or creating a solid dispersion.

Q4: Which solubility enhancement technique is best for my specific podocarpane diterpenoid?

A4: The optimal technique depends on the specific physicochemical properties of your compound, the desired final application (e.g., in vitro assay, oral formulation), and the required concentration. A decision-making workflow is provided below to guide your selection process.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution(s)
Compound is insoluble in common organic solvents (e.g., Ethanol, DMSO). High crystallinity or unique structural features of the specific podocarpane diterpenoid.Try a broader range of organic solvents, including acetone, chloroform, or ethyl acetate.[1] Gentle heating may also aid dissolution, but be cautious of potential degradation.
Precipitation occurs during long-term storage of the aqueous formulation. The formulation is a supersaturated solution that is thermodynamically unstable. The amorphous form of the drug may be converting back to a less soluble crystalline form.Prepare fresh solutions before each experiment. If long-term stability is required, lyophilize the formulation and reconstitute it when needed. For solid dispersions, ensure the chosen polymer effectively inhibits crystallization.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating out of the solution over the course of the experiment.Visually inspect your assay plates for any signs of precipitation. Consider using a solubility-enhanced formulation (e.g., cyclodextrin complex) to ensure the compound remains in solution.
Low oral bioavailability in animal studies. Poor aqueous solubility limits the dissolution and subsequent absorption of the compound in the gastrointestinal tract.Formulate the podocarpane diterpenoid using techniques that enhance dissolution rate and apparent solubility, such as solid dispersions or nanoemulsions.

Data Presentation: Solubility of Podocarpane Diterpenoids

The following tables summarize the solubility of two representative podocarpane diterpenoids, totarol and carnosic acid, in common organic solvents and the quantitative improvement achieved through various enhancement techniques.

Table 1: Solubility of Totarol and Carnosic Acid in Organic Solvents

CompoundSolventSolubility (mg/mL)Reference
TotarolEthanol~2
DMSO~3
Dimethylformamide~2.5
Carnosic AcidEthanol~30[2]
DMSO≥33.2[2]
Dimethylformamide~30[2]

Table 2: Quantitative Solubility Enhancement of Carnosic Acid

Enhancement TechniqueCarrier/SystemFold Increase in Bioavailability/DissolutionReference
Solid DispersionPovidone (PVP) k30Dissolution rate approaches 100% in 40 minutes[3]
Solid DispersionPoloxamer 188Dissolution rate approaches 100% in 40 minutes[3]
NanoemulsionLecithin-based2.2-fold increase in in vivo bioavailability[4]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds as it avoids the use of high temperatures.[5]

Materials:

  • Podocarpane diterpenoid

  • Polymer carrier (e.g., Povidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., ethanol, methanol, acetone) in which both the drug and carrier are soluble.

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the podocarpane diterpenoid and the polymer carrier in the desired ratio (e.g., 1:2 to 1:10 drug-to-carrier mass ratio).[3]

  • Dissolve both the drug and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C).[3]

  • Continue the evaporation until a dry, solid film is formed on the inner surface of the flask.

  • Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the final product in a desiccator to protect it from moisture.

Protocol 2: Preparation of a Solid Dispersion by the Melting (Fusion) Method

This method is simple and avoids the use of organic solvents, but it is only suitable for thermally stable compounds.[6]

Materials:

  • Podocarpane diterpenoid

  • Thermally stable, water-soluble carrier with a relatively low melting point (e.g., Polyethylene Glycol (PEG) 4000, PEG 6000)

  • Heating mantle or oil bath with a temperature controller

  • Beaker or porcelain dish

  • Stirring rod

  • Ice bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the podocarpane diterpenoid and the carrier in the desired ratio.

  • Physically mix the drug and carrier in a beaker or porcelain dish.

  • Heat the physical mixture on a heating mantle or in an oil bath to a temperature just above the melting point of the carrier, while continuously stirring to ensure a homogenous melt.

  • Once a uniform melt is obtained, rapidly cool the mixture by placing the container in an ice bath with vigorous stirring. This rapid cooling is crucial to prevent phase separation and drug crystallization.

  • The solidified mass is then scraped out, pulverized using a mortar and pestle, and passed through a sieve to obtain a uniform particle size.

  • Store the resulting solid dispersion in a desiccator.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

This method is particularly useful for poorly water-soluble drugs and can yield a high complexation efficiency.[1]

Materials:

  • Podocarpane diterpenoid

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Ethanol-water mixture (e.g., 50% v/v ethanol)

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Place the accurately weighed cyclodextrin into a mortar.

  • Add a small amount of the ethanol-water mixture to the cyclodextrin and triturate to form a homogenous paste.

  • Accurately weigh the podocarpane diterpenoid and slowly add it to the cyclodextrin paste.

  • Knead the mixture for a specified period (e.g., 60 minutes) to facilitate the inclusion of the drug molecule into the cyclodextrin cavity. If the mixture becomes too dry, add a small amount of the solvent mixture to maintain a paste-like consistency.

  • The resulting paste is then dried in an oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

  • The dried complex is then pulverized and sieved.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_selection Technique Selection cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble Podocarpane Diterpenoid physchem Physicochemical Characterization (Solubility, pKa, LogP, Melting Point) start->physchem decision Select Solubility Enhancement Technique physchem->decision sd Solid Dispersion (Melting, Solvent Evaporation) decision->sd Thermally Stable cd Cyclodextrin Complex (Kneading, Co-precipitation) decision->cd Suitable Guest Size nano Nanoparticle Formulation (Nanoemulsion, Nanosuspension) decision->nano High Potency / IV Admin char Characterization (DSC, XRD, FTIR) sd->char cd->char nano->char diss Dissolution & Solubility Studies char->diss bio In vitro / In vivo Evaluation diss->bio end Optimized Formulation bio->end

Figure 1. Experimental workflow for overcoming solubility issues.

decision_tree root Start: Poorly Soluble Podocarpane Diterpenoid q1 Is the compound thermally stable? root->q1 q2 Is the API dose high (>50mg)? q1->q2 Yes q3 Is the compound soluble in organic solvents? q1->q3 No tech1 Solid Dispersion (Melting Method) q2->tech1 No tech5 Micronization q2->tech5 Yes q4 Does the molecule fit into the cyclodextrin cavity? q3->q4 No tech2 Solid Dispersion (Solvent Evaporation) q3->tech2 Yes tech3 Cyclodextrin Complexation q4->tech3 Yes tech4 Nanoparticle Formulation q4->tech4 No

Figure 2. Decision tree for selecting a solubility enhancement technique.

References

7,15-Dihydroxypodocarp-8(14)-en-13-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7,15-Dihydroxypodocarp-8(14)-en-13-one

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound, a podocarpane diterpenoid. The following sections offer frequently asked questions and troubleshooting advice to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. The presence of hydroxyl groups and an α,β-unsaturated ketone suggests potential sensitivity to oxidation and hydration.

Q2: Can I store this compound in solution?

A2: Storing in solution is generally not recommended for long periods. If necessary, prepare solutions fresh for each experiment. For short-term storage, use a dry, aprotic solvent such as anhydrous DMSO or ethanol, store at -20°C or lower, and blanket with an inert gas like argon or nitrogen to minimize oxidation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented, the structure contains functional groups susceptible to degradation. The α,β-unsaturated ketone can be prone to Michael addition reactions or polymerization under certain conditions. The tertiary alcohol may undergo dehydration, especially under acidic conditions. The allylic hydroxyl group could be susceptible to oxidation.

Q4: How can I assess the purity and stability of my sample?

A4: The purity and stability of this compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector is a common method for assessing the purity of diterpenoids.[1] Thin Layer Chromatography (TLC) can also be used for rapid checks. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural integrity of the compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem 1: Loss of biological activity in an assay.

  • Possible Cause 1: Compound Degradation. Improper storage or handling may have led to the degradation of the compound.

    • Solution: Verify the purity of your sample using HPLC or TLC. If degradation is suspected, use a fresh, properly stored stock of the compound. Prepare new solutions from solid material for each experiment.

  • Possible Cause 2: Incompatibility with Assay Conditions. The pH, temperature, or presence of certain reagents in your assay buffer could be promoting degradation.

    • Solution: Perform a control experiment to assess the stability of the compound under your specific assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by HPLC.

Problem 2: Appearance of new spots on TLC or new peaks in HPLC analysis.

  • Possible Cause: Degradation. The appearance of additional spots or peaks is a strong indicator of compound degradation.

    • Solution: Review your storage and handling procedures. Ensure the compound is protected from light, moisture, and oxygen. Consider performing forced degradation studies under mild acidic, basic, and oxidative conditions to identify potential degradation products.[2][3] This can help in understanding the compound's stability limits.

Problem 3: Discoloration of the solid compound or solution.

  • Possible Cause: Oxidation or Polymerization. Discoloration, such as yellowing, can be a sign of oxidation or polymerization, particularly for compounds with conjugated systems.

    • Solution: Discard the discolored sample and use a fresh stock. When handling, minimize exposure to air and light. If preparing solutions, ensure solvents are de-gassed and consider adding an antioxidant if compatible with your experimental setup.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ConditionSolid FormIn Solution (Short-term)
Temperature -20°C or lower-20°C or lower
Atmosphere Inert gas (Argon or Nitrogen) recommendedBlanket with inert gas
Light Protect from light (use amber vials)Protect from light
Container Tightly sealed glass vialTightly sealed glass vial with a septum
Solvent N/AAnhydrous aprotic solvents (e.g., DMSO, Ethanol)

Experimental Protocols & Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general methodology for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective for diterpenoids.[1]

    • Solvent A: Water (with 0.1% formic acid, optional)

    • Solvent B: Acetonitrile (with 0.1% formic acid, optional)

  • Gradient: A starting concentration of 20-40% B, increasing to 90-100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophore (α,β-unsaturated ketone) absorbs, typically around 220-250 nm.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for injection.

Visualizations

G start Start: Experiment Shows Unexpected Results check_purity Check Compound Purity (HPLC, TLC) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Air Exposure) is_pure->check_storage No check_protocol Review Experimental Protocol (Solvent, pH, Temp) is_pure->check_protocol Yes new_stock Use a Fresh Stock of the Compound check_storage->new_stock rerun_exp Re-run Experiment new_stock->rerun_exp is_protocol_ok Is the Protocol Inert to the Compound? check_protocol->is_protocol_ok modify_protocol Modify Protocol (e.g., change solvent, buffer) is_protocol_ok->modify_protocol No is_protocol_ok->rerun_exp Yes modify_protocol->rerun_exp end End: Successful Experiment rerun_exp->end

Caption: Troubleshooting workflow for unexpected experimental results.

G parent This compound oxidation Oxidation Product (e.g., at allylic -OH) parent->oxidation Oxidizing Agent / Air dehydration Dehydration Product (loss of tertiary -OH) parent->dehydration Acidic Conditions michael_adduct Michael Adduct (addition to C9) parent->michael_adduct Nucleophile

References

Technical Support Center: Artifacts in NMR Spectra of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 7,15-Dihydroxypodocarp-8(14)-en-13-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common spectral artifacts and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am seeing broad peaks in my ¹H NMR spectrum. What are the common causes for a diterpenoid like this?

A1: Peak broadening can arise from several factors.[1] For a molecule like this compound, common causes include:

  • Poor Sample Preparation: The most frequent cause is a non-homogenous sample, which can be due to poor solubility or the presence of solid particulates.[1][2] Ensure your compound is fully dissolved.

  • High Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes line broadening.[1][3]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. These can be introduced during isolation or from glassware.

  • Chemical Exchange: The hydroxyl (-OH) protons on your molecule can undergo chemical exchange with each other or with trace amounts of water in the solvent.[4] This is a common cause of broadening for alcohol signals.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad lineshapes.[1][3] Always ensure the spectrometer is properly shimmed before acquisition.

Q2: The hydroxyl (-OH) proton signals are not visible or are very broad. How can I confirm their presence?

A2: This is a common phenomenon for exchangeable protons like those in alcohols. To confirm their presence, you should perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the -OH protons will exchange with deuterium and consequently disappear or show a significant reduction in intensity.[1][4]

Q3: My ¹³C NMR spectrum has a very low signal-to-noise ratio (S/N). What is the primary reason and how can I improve it?

A3: A low S/N ratio is inherent to ¹³C NMR spectroscopy due to the low natural abundance (about 1.1%) and weaker magnetic moment of the ¹³C isotope.[2][5] For a complex diterpenoid, this can be challenging. Key ways to improve the S/N ratio are:

  • Increase Sample Concentration: This is the most direct way to improve the signal. Use as much material as you can fully dissolve in the NMR solvent.[2][5]

  • Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans.[2] To double the S/N, you must quadruple the number of scans.

  • Optimize the Relaxation Delay (D1): Quaternary carbons, like the ketone at C-13 and other non-protonated carbons in your molecule, often have long relaxation times (T1). A short relaxation delay may saturate these signals. Increasing D1 to 5-10 seconds can significantly improve their intensity.[2]

  • Use a High-Field Spectrometer or Cryoprobe: Higher field magnets and cryogenically cooled probes dramatically increase sensitivity.[4]

Q4: I see small peaks flanking my main signals at equal distances. What are they?

A4: These are most likely spinning sidebands. They are artifacts that appear at frequencies equal to the central peak frequency plus or minus multiples of the sample spinning rate.[6][7] They are caused by inhomogeneities in the magnetic field perpendicular to the main axis of the magnet.[7] While spinning can average out these inhomogeneities to produce sharper lines, it also creates these sidebands.[7] To mitigate them, you can improve the magnet shimming or, in some cases, acquire the spectrum without sample spinning, especially for 2D experiments where these artifacts can be particularly problematic.[7]

Troubleshooting Guides

Guide 1: Correcting Phasing Errors

Problem: My spectral baseline is distorted, and the peaks are not symmetrical, showing both positive and negative components.

Cause: This is a classic phasing issue. After the Fourier transform, NMR spectra often have phase errors that must be corrected to obtain a pure absorption lineshape.[8][9] These errors can be zero-order (frequency-independent) or first-order (linearly dependent on frequency).[9][10]

Solution:

  • Zero-Order Correction (PH0): This correction applies the same phase change to all peaks in the spectrum.[10] In your NMR processing software, select a large, well-defined peak and adjust the zero-order phase until the baseline on both sides of the peak is flat and the peak itself is purely absorptive.

  • First-Order Correction (PH1): This correction addresses the phase error that changes across the spectrum.[10] After setting the zero-order phase, select a peak far from your reference peak and adjust the first-order phase until it also has a correct, absorptive lineshape.

  • Automated Phasing: Most modern NMR software packages have automated phasing routines that are often very effective.[11] However, manual correction is a crucial skill for refining the results.

Guide 2: Identifying and Removing Impurity Signals

Problem: I see extra peaks in my spectrum that do not correspond to the structure of this compound.

Cause: These are likely signals from residual solvents used during extraction and purification (e.g., ethyl acetate, hexane, acetone) or other common laboratory contaminants.[12][13]

Solution:

  • Identify the Solvent: Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.[14] Remember that the exact chemical shift can vary slightly depending on the deuterated solvent used for your sample.

  • Check Deuterated Solvent Purity: The deuterated solvent itself will have a residual proton signal (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) and may contain water.

  • Removal: If residual solvents are present, they can often be removed by co-evaporation with a more volatile solvent like dichloromethane or by placing the sample under high vacuum for an extended period.[1]

Guide 3: Dealing with Solvent Suppression Artifacts

Problem: I am using solvent suppression, but the signals near the solvent peak are distorted or suppressed.

Cause: Solvent suppression techniques, like presaturation, irradiate the large solvent signal to reduce its intensity.[15][16] However, this irradiation can also affect analyte signals that are close in frequency to the solvent peak.[17][18] Furthermore, if your molecule has protons that exchange with the solvent (like the -OH protons), their signals can also be attenuated or completely saturated by this process.[15][16]

Solution:

  • Choose a Different Solvent: If possible, dissolve your sample in a deuterated solvent where your key signals are far from the residual solvent peak.[1]

  • Use Alternative Suppression Methods: Techniques like WATERGATE or excitation sculpting can offer better performance with narrower suppression windows, preserving signals closer to the solvent resonance.[15][16]

  • Avoid Suppression for Exchangeable Protons: If you need to observe the hydroxyl protons, it is best to acquire a spectrum without solvent suppression or use a solvent (like DMSO-d₆) where the water peak is far from your region of interest.

Data Presentation

The following table provides representative ¹H and ¹³C NMR data for this compound. Actual chemical shifts may vary based on solvent and experimental conditions.

Position¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration¹³C Chemical Shift (ppm)
11.5 - 1.7m2H~35.0
21.8 - 2.0m2H~19.0
31.2 - 1.4m2H~41.0
4----~33.0
5~1.5m1H~50.0
62.1 - 2.3m2H~21.0
7~4.5br s1H~70.0
8----~148.0
9~2.4m1H~45.0
10----~38.0
112.5 - 2.7m2H~36.0
122.8 - 3.0m2H~37.0
13----~200.0
14~5.8s1H~125.0
15~3.6d~6.02H~65.0
16 (Me)~0.9s3H~22.0
17 (Me)~1.0s3H~28.0
18 (Me)~0.85s3H~33.5
19 (Me)~1.1s3H~21.5
7-OHvariablebr s1H-
15-OHvariablet~6.01H-

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

  • Add Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Dissolve: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filter (if necessary): If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][5]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: D₂O Exchange for Hydroxyl Proton Identification
  • Acquire Initial Spectrum: Follow Protocol 1 to prepare your sample and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (approx. 20 µL) of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube securely and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[1]

  • Re-acquire Spectrum: Place the sample back into the spectrometer. It is advisable to re-shim the sample as the lock signal may have changed slightly. Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Compare Spectra: Compare the two spectra. The signals corresponding to the 7-OH and 15-OH protons should have disappeared or be significantly reduced in the second spectrum.

Visualizations

Troubleshooting_Poor_SN start Poor Signal-to-Noise (S/N) Observed sub_sample Step 1: Check Sample Preparation start->sub_sample q_conc Is sample concentration sufficient? (>5mg for 1H, >20mg for 13C) sub_sample->q_conc sub_acq Step 2: Check Acquisition Parameters q_scans Is number of scans (NS) adequate? sub_acq->q_scans sub_hw Step 3: Consider Hardware Options q_cryo Is a high-field instrument or cryoprobe available? sub_hw->q_cryo q_sol Is sample fully dissolved? (No particulates) q_conc->q_sol Yes sol_conc Increase concentration q_conc->sol_conc No q_sol->sub_acq Yes sol_sol Filter sample or try different solvent q_sol->sol_sol No q_d1 Is relaxation delay (D1) long enough? (Especially for 13C) q_scans->q_d1 Yes sol_scans Increase number of scans (S/N ∝ √NS) q_scans->sol_scans No q_d1->sub_hw Yes sol_d1 Increase D1 to >5s for 13C q_d1->sol_d1 No sol_cryo Use more sensitive hardware q_cryo->sol_cryo Yes end_node2 Problem may be hardware-related. Consult facility manager. q_cryo->end_node2 No sol_conc->q_sol sol_sol->sub_acq sol_scans->q_d1 sol_d1->sub_hw end_node S/N Improved sol_cryo->end_node

Caption: Troubleshooting workflow for poor S/N in NMR spectra.

Artifact_Decision_Tree start Observe Artifact in Spectrum q_shape What is the artifact's appearance? start->q_shape q_baseline Is the baseline distorted and are peaks asymmetrical? q_shape->q_baseline Distorted Baseline q_flank Are there small, sharp peaks equally spaced around intense signals? q_shape->q_flank Flanking Peaks q_extra Are there unexpected, sharp peaks that don't match the structure? q_shape->q_extra Extra Peaks q_broad Are the peaks broad and poorly resolved? q_shape->q_broad Broad Peaks res_phase Phasing Error q_baseline->res_phase res_spin Spinning Sidebands q_flank->res_spin res_impurity Impurity / Residual Solvent q_extra->res_impurity res_broad Broadening Issue (Concentration, Shimming, Exchange) q_broad->res_broad end_node Consult Specific Troubleshooting Guide res_phase->end_node res_spin->end_node res_impurity->end_node res_broad->end_node

Caption: Decision tree for identifying common NMR artifacts.

D2O_Exchange_Workflow A 1. Prepare Sample in Deuterated Solvent B 2. Acquire Standard 1H NMR Spectrum A->B C 3. Add 1 drop of D₂O to NMR tube and shake B->C D 4. Re-acquire 1H NMR Spectrum C->D E 5. Compare Spectra: -OH signals disappear D->E

Caption: Experimental workflow for a D₂O exchange experiment.

References

Optimizing Diterpenoid Extraction from Torreya nucifera: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of diterpenoids from Torreya nucifera. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful and efficient extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of diterpenoids found in Torreya nucifera?

A1: Torreya nucifera is a rich source of abietane-type diterpenoids. Specific compounds that have been isolated and identified include 18-hydroxyferruginol, 18-oxoferruginol, ferruginol, and 18-methylesterferruginol.[1][2] These compounds have garnered interest for their potential biological activities.

Q2: Which parts of the Torreya nucifera plant are best for diterpenoid extraction?

A2: The leaves of Torreya nucifera have been successfully used for the extraction of abietane diterpenoids.[1][2] While other parts of the plant may also contain these compounds, the existing literature primarily focuses on the leaves.

Q3: What solvents are most effective for extracting diterpenoids from Torreya nucifera?

A3: Ethanol has been effectively used to extract abietane diterpenoids from the leaves of Torreya nucifera.[1][2] Generally, for diterpenoid extraction, a range of organic solvents can be employed, with the choice depending on the polarity of the target compounds. Non-polar solvents like hexane can be used for initial defatting, while more polar solvents like ethanol and methanol are effective for extracting the diterpenoids themselves.

Q4: What are the known biological activities of diterpenoids from Torreya nucifera?

A4: Diterpenoids isolated from Torreya nucifera have demonstrated promising biological activities, including antiviral and antioxidant effects.[1][2] For instance, 18-hydroxyferruginol and 18-oxoferruginol have been shown to inhibit the replication of the influenza virus by blocking the PI3K/Akt and ERK signaling pathways.[1]

Q5: How can I quantify the diterpenoid content in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of specific diterpenoids in your extract. This would typically involve using a certified reference standard for the compound of interest to create a calibration curve. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification and quantification of volatile or derivatized diterpenoids.

Experimental Protocols

Detailed methodologies for common extraction techniques are provided below. These protocols are generalized and may require optimization based on your specific experimental goals and available equipment.

Protocol 1: Maceration (Cold Soak Extraction)

This is a simple and widely used method for extracting thermolabile (heat-sensitive) compounds.

Materials:

  • Dried and powdered Torreya nucifera leaves

  • Ethanol (95% or absolute)

  • Erlenmeyer flask or a sealed container

  • Orbital shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Torreya nucifera leaves and place them in a 2 L Erlenmeyer flask.

  • Add 1 L of 95% ethanol to the flask (1:10 solid-to-liquid ratio).

  • Seal the flask and place it on an orbital shaker at room temperature.

  • Macerate for 48-72 hours with continuous agitation.

  • After the maceration period, filter the extract through Whatman No. 1 filter paper to separate the plant material from the solvent.

  • Collect the filtrate and repeat the extraction process with the plant residue two more times using fresh ethanol to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude diterpenoid extract.

Protocol 2: Soxhlet Extraction

This method is more efficient than maceration due to the continuous cycling of fresh, warm solvent over the plant material.

Materials:

  • Dried and powdered Torreya nucifera leaves

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Cellulose extraction thimble

  • Ethanol (95% or absolute)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Weigh 20-30 g of dried, powdered Torreya nucifera leaves and place them in a cellulose extraction thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with 250-300 mL of 95% ethanol.

  • Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.

  • Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble.

  • Allow the extraction to proceed for 6-8 hours. The process is complete when the solvent in the siphon arm becomes colorless.

  • Once the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Carefully dismantle the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator to obtain the crude diterpenoid extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.

Materials:

  • Dried and powdered Torreya nucifera leaves

  • Ethanol (95% or absolute)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 50 g of dried, powdered Torreya nucifera leaves and place them in a 1 L beaker.

  • Add 500 mL of 95% ethanol (1:10 solid-to-liquid ratio).

  • Place the beaker in an ultrasonic bath or insert an ultrasonic probe into the mixture.

  • Sonify the mixture for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • After sonication, filter the mixture to separate the plant residue.

  • Repeat the extraction on the residue for a more exhaustive extraction.

  • Combine the filtrates and concentrate them using a rotary evaporator.

Data Presentation

Extraction MethodSolventTemperatureDurationExpected Relative Diterpenoid YieldKey AdvantagesKey Disadvantages
Maceration EthanolRoom Temp.48-72 hoursModerateSimple, suitable for thermolabile compoundsTime-consuming, lower efficiency
Soxhlet Extraction EthanolBoiling point of solvent6-8 hoursHighHigh efficiency, less solvent than macerationRequires heating, not for thermolabile compounds
Ultrasound-Assisted EthanolRoom Temp. - 40°C30-60 minHighFast, high efficiency, less solventRequires specialized equipment
Microwave-Assisted EthanolControlled (e.g., 50°C)5-15 minVery HighVery fast, high efficiency, low solvent useRequires specialized equipment, potential for hot spots

The following table summarizes the reported bioactivity of two key diterpenoids from Torreya nucifera.

CompoundBioactivityTarget PathwayReported IC₅₀ / CC₅₀
18-hydroxyferruginol Anti-influenza virusPI3K/Akt & ERKIC₅₀: 13.6 µM (H1N1), 12.8 µM (H9N2)
18-oxoferruginol Anti-influenza virusPI3K/Akt & ERKIC₅₀: 18.3 µM (H1N1), 10.8 µM (H9N2)

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Diterpenoid Extract 1. Improper Sample Preparation: Plant material not finely ground, leading to poor solvent penetration. 2. Inadequate Extraction Time: The duration of the extraction may be too short. 3. Inappropriate Solvent: The solvent used may not be optimal for the target diterpenoids. 4. Insufficient Solvent Volume: A low solvent-to-solid ratio can lead to incomplete extraction. 5. Degradation of Compounds: High temperatures during extraction or solvent removal can degrade the diterpenoids.1. Ensure the plant material is ground to a fine, uniform powder to increase the surface area. 2. Increase the extraction time, especially for maceration. For Soxhlet, ensure the solvent in the siphon arm is colorless before stopping. 3. Consider using a sequence of solvents with increasing polarity (e.g., n-hexane followed by ethanol). 4. Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:15 or 1:20). 5. Use lower temperatures during rotary evaporation (<45°C) and consider methods like maceration or UAE for potentially thermolabile compounds.
Presence of Impurities in the Extract 1. Co-extraction of other compounds: The chosen solvent may be extracting a wide range of compounds, including pigments (chlorophyll) and fats. 2. Incomplete Filtration: Fine plant particles may pass through the filter paper.1. Perform a pre-extraction with a non-polar solvent like n-hexane to remove fats and waxes before extracting with a more polar solvent like ethanol. 2. Use a finer filter paper or a multi-layered filtration setup. Centrifugation of the extract before filtration can also help pellet fine particles.
Emulsion Formation During Liquid-Liquid Partitioning 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Overly aggressive mixing of the two immiscible solvent phases.1. Add a saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning with minimal emulsion formation.
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in the age, collection time, and storage conditions of the Torreya nucifera leaves. 2. Inconsistent Extraction Parameters: Variations in extraction time, temperature, or solvent-to-solid ratio.1. Standardize the collection and preparation of the plant material. Use leaves of a similar age and from the same location if possible. 2. Carefully control and document all extraction parameters for each batch to ensure reproducibility.

Visualizations

Experimental Workflow for Diterpenoid Extraction

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Analysis (Optional) start Collect Torreya nucifera leaves dry Dry leaves (air or oven at 40-50°C) start->dry grind Grind to a fine powder dry->grind maceration Maceration with Ethanol grind->maceration soxhlet Soxhlet with Ethanol grind->soxhlet uae UAE with Ethanol grind->uae filter Filter to remove plant debris maceration->filter soxhlet->filter uae->filter concentrate Concentrate using rotary evaporator filter->concentrate crude_extract Crude Diterpenoid Extract concentrate->crude_extract hplc HPLC for quantification crude_extract->hplc gcms GC-MS for identification crude_extract->gcms

Caption: General experimental workflow for the extraction of diterpenoids from Torreya nucifera.

Signaling Pathway Inhibition by Torreya nucifera Diterpenoids

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular virus Influenza Virus pi3k PI3K virus->pi3k ras Ras virus->ras akt Akt pi3k->akt viral_replication Viral Replication akt->viral_replication raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->viral_replication diterpenoids Torreya nucifera Diterpenoids (18-hydroxyferruginol, 18-oxoferruginol) diterpenoids->pi3k Inhibits diterpenoids->erk Inhibits

Caption: Inhibition of PI3K/Akt and ERK signaling pathways by Torreya nucifera diterpenoids.

References

Technical Support Center: Troubleshooting Cytotoxicity Experiments with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for common issues encountered during in vitro cytotoxicity experiments involving natural compounds.

Frequently Asked Questions (FAQs)

Q1: My natural extract is colored and seems to be interfering with my MTT/XTT assay readings. How can I resolve this?

A1: This is a common issue as pigments in plant extracts can absorb light in the same wavelength range as the formazan product in tetrazolium-based assays.[1]

  • Solution 1: Include Proper Controls. Prepare a set of control wells containing the natural product at the same concentrations used for treating the cells, but without any cells.[1] Incubate these wells under the same conditions. Subtract the absorbance readings of these "extract-only" wells from your experimental wells.

  • Solution 2: Use a Different Assay. Switch to an assay method that is less susceptible to colorimetric interference.

    • ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence, which is proportional to the number of viable cells, and are generally less affected by colored compounds.[1][2]

    • LDH release assay: This colorimetric assay measures lactate dehydrogenase (LDH) activity in the culture supernatant. Since the measurement is taken from the supernatant before adding reagents to the cells, it can minimize interference.[2][3]

    • Fluorescence-based assays (e.g., Resazurin/AlamarBlue): While some natural products can also be fluorescent, you can check for this with appropriate "extract-only" controls.[1]

Q2: I'm observing a high background signal or what appears to be a false positive for cell viability in my assay, even at high concentrations of my cytotoxic compound.

A2: High background signals can arise from the natural compound directly interacting with the assay reagents.

  • Direct Reduction of Assay Reagent: Natural products rich in antioxidants, like polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT) or resazurin.[4] This chemical reduction mimics the metabolic activity of viable cells, leading to a false-positive signal of high viability or masking the cytotoxic effect.[4][5]

  • Troubleshooting:

    • Cell-Free Control: As mentioned in A1, measure the absorbance/fluorescence of your compound in media without cells. A significant signal indicates direct reagent reduction.

    • Microscopic Examination: Always visually inspect the cells with a microscope before adding assay reagents. This can confirm cell death that might be missed by the assay.[2][6]

    • Switch Assay Type: ATP-based assays are a reliable alternative as they are less prone to this type of interference.[2][5][6]

Q3: My natural compound is not dissolving well in the culture medium and forms a precipitate. What can I do?

A3: Poor solubility is a frequent challenge with lipophilic natural products and can lead to inaccurate results by scattering light or reducing the effective concentration of the compound.[7]

  • Optimize Solvent Use:

    • DMSO Concentration: While DMSO is a common solvent, keep its final concentration in the culture medium at or below 0.5% (v/v) to avoid solvent-induced toxicity.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4][7]

    • Serial Dilutions: Instead of a single large dilution of your DMSO stock into the aqueous medium (which can cause the compound to precipitate out, a phenomenon known as "solvent shock"), perform serial dilutions in pre-warmed media.[7]

  • Physical Dissolution Aids:

    • Sonication or Vortexing: Gently sonicating or vortexing the stock solution can help with dissolution.[6]

    • Filtration: After attempting to dissolve the extract, you can filter the solution through a 0.22 µm filter to remove any remaining particulate matter.[6] Be aware that this might also remove some undissolved active components.

Q4: My dose-response curve is bell-shaped, with the cytotoxic effect decreasing at higher concentrations. Why is this happening?

A4: This can be due to several factors:

  • Compound Precipitation: At high concentrations, the compound may be precipitating out of solution, as discussed in Q3, reducing its effective concentration.[4]

  • Assay Interference: As mentioned in Q2, high concentrations of certain natural products can more strongly interfere with colorimetric or fluorometric readouts, artificially inflating the viability signal.

  • Complex Biological Response: Some compounds can have complex, multi-modal effects on cells, though this is less common than the technical issues mentioned above.

Q5: I've observed cytotoxicity with the MTT assay, but I don't see a corresponding increase in apoptosis or changes in the cell cycle.

A5: This suggests a few possibilities:

  • Alternative Cell Death Mechanisms: The compound might be inducing a non-apoptotic form of cell death, such as necrosis or autophagy.

  • Incorrect Timing: The time point at which you are measuring apoptosis or cell cycle changes may not be optimal. Apoptosis is a dynamic process, and the peak may occur earlier or later than your measurement window.[8]

  • Cytostatic vs. Cytotoxic Effects: The compound may be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells). The MTT assay measures metabolic activity, which can decrease due to either effect. A cell counting assay (e.g., Trypan blue exclusion) can help distinguish between these two outcomes.

  • MTT Assay Artifact: As discussed previously, the MTT assay can yield false results with some natural extracts.[2][5][6] It is crucial to confirm cytotoxicity with an alternative method, like an ATP-based assay or by direct cell counting.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Possible CauseRecommended Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[9]
Solvent Toxicity Determine the maximum non-toxic concentration of the solvent (e.g., DMSO) for your specific cell line by running a solvent-only dose-response curve.[4]
Compound Instability Assess the stability of your compound in the culture medium at 37°C over the duration of your experiment. If it degrades, you may need to replenish it with fresh medium during the incubation period.[7]
Volatility of Compound If you suspect your compound is volatile, consider leaving empty wells between different treatment groups on your multi-well plate to minimize cross-contamination.[3][4]
Microbial Contamination Always filter-sterilize your natural compound stock solution using a 0.22 µm syringe filter before adding it to your cell culture.[10]
Issue 2: Discrepancy Between Different Viability Assays
Possible CauseRecommended Solution
Assay Principle Interference Natural compounds, especially those with antioxidant properties, can directly reduce tetrazolium salts (MTT, XTT), giving a false viability signal.[4][5]
Color/Fluorescence Interference Pigments or fluorescent molecules in the natural extract can interfere with the optical readings of the assay.[1]
Different Cellular Parameters Measured MTT/XTT measures mitochondrial dehydrogenase activity, LDH measures membrane integrity, and ATP assays measure cellular ATP levels. A compound might affect one pathway more than another.
Recommendation Always use at least two different types of assays based on different principles to confirm cytotoxicity.[3] An ATP-based assay is often a reliable choice due to its lower susceptibility to interference.[2][6][11]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well plate format.

  • Cell Seeding: Seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the natural compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle (solvent) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Controls: Prepare three sets of control wells:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to which you will add a lysis buffer 10 minutes before the end of the incubation.

    • Background: Medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for 10-30 minutes, protected from light. Stop the reaction with a stop solution if required by the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the natural compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at ~300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the natural compound.

  • Cell Harvesting: Collect and wash cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA, which PI can also bind to.[14][15] Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to gate populations of cells in G0/G1, S, and G2/M phases.[16]

Visualizations

Experimental and Logical Workflows

G cluster_0 Experimental Workflow for Cytotoxicity Testing A 1. Cell Seeding B 2. Compound Treatment (Include Vehicle & Untreated Controls) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Viability/Cytotoxicity Assay (e.g., MTT, ATP, LDH) C->D E 5. Data Analysis (Calculate IC50) D->E F 6. Mechanistic Studies (Optional) (Apoptosis, Cell Cycle) E->F

Caption: A general experimental workflow for assessing the cytotoxicity of natural compounds.

G cluster_1 Troubleshooting Flowchart for Unexpected Results decision decision Start Unexpected Result (e.g., Low Efficacy, High Viability) D1 Is the compound colored or fluorescent? Start->D1 S1 Run 'extract-only' control. Subtract background. D1->S1 Yes D2 Does the compound precipitate? D1->D2 No S1->D2 S2 Improve solubility: - Optimize solvent concentration - Use serial dilutions D2->S2 Yes D3 Does the compound reduce the assay reagent directly? D2->D3 No S2->D3 S3 Confirm with microscopy. Switch to a non-redox assay (e.g., ATP-based). D3->S3 Yes End Re-evaluate with appropriate controls and/or alternative assay. D3->End No S3->End

Caption: A logical flowchart for troubleshooting common issues in cytotoxicity assays.

Signaling Pathways

G cluster_2 Simplified Apoptosis Signaling Pathway NC Natural Compound Extrinsic Extrinsic Pathway (Death Receptors) NC->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) NC->Intrinsic Casp8 Caspase-8 Extrinsic->Casp8 Bax Bax/Bak Activation Intrinsic->Bax Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key pathways involved in the induction of apoptosis.

G cluster_3 Cell Cycle Regulation Checkpoints G1 G1 Phase Checkpoint1 G1/S Checkpoint (DNA Damage) G1->Checkpoint1 S S Phase (DNA Synthesis) G2 G2 Phase S->G2 Checkpoint2 G2/M Checkpoint (DNA Damage) G2->Checkpoint2 M M Phase (Mitosis) M->G1 Checkpoint1->S Checkpoint2->M NC Natural Compound NC->Checkpoint1 Arrest NC->Checkpoint2 Arrest

Caption: Major checkpoints in the cell cycle where natural compounds can induce arrest.

References

Technical Support Center: Purification of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7,15-Dihydroxypodocarp-8(14)-en-13-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Chromatography Issues

Q1: I am observing poor separation of my target compound from impurities during silica gel column chromatography. What can I do?

A1: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of the mobile phase is critical for separating moderately polar diterpenoids.[1] If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If it is not eluting, gradually increase the polarity.

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are not exceeding the column's sample capacity. As a general rule, the sample should be loaded in a small volume of solvent.

  • Column Packing: An improperly packed column can result in channeling and uneven flow, leading to poor separation. Ensure the column is packed uniformly.

Q2: My compound is showing peak tailing during HPLC analysis. What is the cause and how can I fix it?

A2: Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: The hydroxyl groups in this compound can have secondary interactions with active sites on the silica-based stationary phase. Adding a small amount of a competitive agent, like triethylamine or acetic acid, to the mobile phase can help to mitigate this.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[2]

  • Contaminated Column or Guard Column: Impurities from previous samples can build up on the column, leading to peak shape distortion.[3] Replace the guard column and try flushing the analytical column with a strong solvent.

Q3: I am experiencing a drifting baseline in my HPLC chromatogram. What should I do?

A3: A drifting baseline is often indicative of an issue with the mobile phase or the detector:

  • Mobile Phase Issues: Ensure your mobile phase components are thoroughly mixed and degassed.[4][5] A change in the mobile phase composition during the run can cause the baseline to drift.[3]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for the baseline to stabilize before injecting your sample.

  • Detector Lamp: An aging detector lamp can also cause baseline drift. Check the lamp's energy output and replace it if necessary.[5]

Sample Integrity and Recovery

Q4: I am concerned about the stability of my compound during purification, especially at elevated temperatures. Is this a valid concern?

A4: Yes, this is a valid concern. Terpenoids can be sensitive to heat, which can lead to degradation.[6][7] It is advisable to avoid high temperatures during purification steps like solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature for solvent removal.

Q5: My final yield of purified this compound is very low. What are the potential causes?

A5: Low recovery can occur at several stages of the purification process:

  • Extraction Efficiency: The initial extraction from the source material may be inefficient. Ensure you are using an appropriate solvent system to extract this moderately polar compound.[1]

  • Multiple Purification Steps: Each purification step will inevitably lead to some loss of product. Optimize your purification workflow to use the minimum number of steps necessary to achieve the desired purity.

  • Irreversible Adsorption: The compound may be irreversibly adsorbing to the stationary phase of your chromatography column.[2] See Q2 for mitigating secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What is the general polarity of this compound and how does this affect purification?

A1: this compound is a moderately polar compound due to the presence of two hydroxyl groups and a ketone functional group.[1] This moderate polarity dictates the choice of solvents for extraction and the mobile phase for chromatography. For silica gel chromatography, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. For reversed-phase HPLC, a mixture of water and an organic solvent like methanol or acetonitrile is common.

Q2: What are some common impurities found with this compound?

A2: Common impurities can include other structurally related diterpenoids, sterols, and fatty acids from the natural source.[1] The specific impurities will depend on the source material and the extraction method used.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used to detect impurities. Mass Spectrometry (MS) is used to confirm the molecular weight.

Quantitative Data Summary

The following tables provide representative data for a typical purification workflow for this compound.

Table 1: Silica Gel Column Chromatography Purification

StepMobile Phase (Hexane:Ethyl Acetate)Sample Load (mg)Fractions CollectedYield (mg)Purity (by HPLC)
180:2010001-10-<10%
270:30100011-2545075%
360:40100026-4020090%
450:50100041-505085%

Table 2: Preparative HPLC Purification of 90% Pure Fraction

Mobile Phase (Acetonitrile:Water)Injection Volume (mL)Flow Rate (mL/min)Retention Time (min)Yield (mg)Final Purity (by HPLC)
65:3551015.2150>98%

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • Column Preparation: A glass column is slurry-packed with silica gel in hexane.

  • Sample Loading: The crude extract is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.

  • Elution: The column is eluted with a stepwise gradient of hexane and ethyl acetate, starting with a low polarity mobile phase (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Pooling and Concentration: Fractions with the desired compound at a similar purity are pooled and the solvent is removed under reduced pressure.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation: The HPLC system is equipped with a C18 preparative column. The mobile phase (e.g., acetonitrile and water) is prepared, filtered, and degassed.

  • Equilibration: The column is equilibrated with the mobile phase until a stable baseline is achieved.

  • Sample Injection: The partially purified sample is dissolved in the mobile phase and injected onto the column.

  • Chromatographic Separation: The separation is performed under isocratic or gradient conditions.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Solvent Evaporation: The solvent is removed from the collected fraction, typically by lyophilization or rotary evaporation, to yield the pure compound.

Visualizations

PurificationWorkflow CrudeExtract Crude Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLCAnalysis TLC Analysis of Fractions ColumnChromatography->TLCAnalysis FractionPooling Pooling of Pure Fractions TLCAnalysis->FractionPooling PrepHPLC Preparative HPLC FractionPooling->PrepHPLC PurityAnalysis Purity Analysis (HPLC, NMR) PrepHPLC->PurityAnalysis PureCompound >98% Pure Compound PurityAnalysis->PureCompound

Caption: General purification workflow for this compound.

TroubleshootingTree Start Poor HPLC Peak Shape? Tailing Peak Tailing Start->Tailing Yes Fronting Peak Fronting Start->Fronting Yes CauseTailing Possible Causes: - Secondary Interactions - Column Overload - Contamination Tailing->CauseTailing CauseFronting Possible Causes: - Column Overload - Sample Solvent Too Strong Fronting->CauseFronting SolutionTailing1 Add Modifier to Mobile Phase (e.g., TFA, TEA) CauseTailing->SolutionTailing1 SolutionTailing2 Dilute Sample / Inject Less CauseTailing->SolutionTailing2 SolutionTailing3 Clean/Replace Column CauseTailing->SolutionTailing3 SolutionFronting1 Dilute Sample CauseFronting->SolutionFronting1 SolutionFronting2 Dissolve Sample in Mobile Phase CauseFronting->SolutionFronting2

Caption: Troubleshooting decision tree for HPLC peak shape issues.

References

Technical Support Center: Enhancing the Bioactivity of 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the bioactivity of the diterpenoid 7,15-Dihydroxypodocarp-8(14)-en-13-one.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound?

A1: this compound belongs to the podocarpane class of diterpenoids. While specific data for this exact molecule is limited in publicly available literature, related compounds in the abietane and podocarpaceae families have demonstrated a wide range of biological activities, including antibacterial, antioxidant, anti-inflammatory, and antiproliferative effects in various cancer cell lines.[1][2] Researchers investigating this specific compound are encouraged to screen for a variety of these potential activities.

Q2: What general strategies can be employed to enhance the bioactivity of this diterpenoid?

A2: Several strategies can be explored to potentially enhance the bioactivity of this compound:

  • Structural Modification: Introducing or modifying functional groups can significantly impact bioactivity. For instance, adding hydrophilic groups like sugars (glycosylation) can improve solubility and bioavailability.[3]

  • Formulation Development: Encapsulation in nanosystems (e.g., nanoemulsions, liposomes) or complexation with molecules like cyclodextrins can improve stability, solubility, and delivery to target sites, thereby enhancing efficacy.[4]

  • Synergistic Combinations: Testing the compound in combination with other known bioactive agents may reveal synergistic effects, where the combined bioactivity is greater than the sum of the individual activities.

Q3: How can I improve the solubility of this compound for in vitro assays?

A3: Poor aqueous solubility is a common issue with diterpenoids. To address this:

  • Co-solvents: Use a small percentage of a biocompatible solvent such as DMSO or ethanol to initially dissolve the compound before preparing the final dilution in your aqueous assay buffer. Always include a vehicle control in your experiments.

  • Formulation: As mentioned in Q2, creating inclusion complexes with cyclodextrins or using nano-formulation techniques can significantly enhance aqueous solubility.[4]

  • pH Adjustment: Depending on the presence of ionizable functional groups, adjusting the pH of the buffer may improve solubility.

Troubleshooting Guides

Guide 1: Inconsistent Results in Bioactivity Assays
Observed Problem Potential Cause Troubleshooting Step
High variability between replicate wells in a 96-well plate assay.Incomplete solubilization or precipitation of the compound during the experiment.1. Visually inspect the wells for any precipitate. 2. Increase the concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains within the tolerance level for your cells or enzyme. 3. Prepare fresh stock solutions for each experiment.
The positive control works, but the test compound shows no activity, contrary to expectations.The compound may have degraded.1. Verify the storage conditions of your compound stock (e.g., -20°C, protected from light). 2. Assess the stability of the compound in the assay buffer over the experiment's duration. 3. Consider performing a chemical analysis (e.g., HPLC, NMR) to confirm the integrity of the compound.
The negative/vehicle control shows unexpected activity (e.g., cytotoxicity).The solvent (e.g., DMSO) concentration is too high for the cells.1. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. 2. Ensure the final solvent concentration is consistent across all wells and does not exceed this limit (typically <0.5%).
Guide 2: Difficulty Reproducing Published Results
Observed Problem Potential Cause Troubleshooting Step
Unable to replicate a previously reported bioactivity for a similar diterpenoid.Differences in experimental conditions or reagents.1. Ensure your experimental parameters (cell line passage number, reagent concentrations, incubation times) exactly match the published protocol.[5] 2. The quality and source of reagents, including the compound itself, can differ. If possible, obtain a sample from the same source.[5] 3. Repeat the experiment, as a single failure could be due to a minor, unnoticed error.[6]
The reaction or assay appears to stall or not go to completion.Reagent degradation or incorrect concentration.1. Use freshly prepared reagents and media. 2. Verify the concentrations of all critical components, such as enzymes or substrates. 3. Consider increasing the concentration of a key reagent or the compound itself.[5]

Experimental Protocols

Protocol 1: General Anti-inflammatory Activity Screening using a Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., L-NMMA).

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • NO Measurement:

    • Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Protocol 2: α-Glucosidase Inhibition Assay for Antidiabetic Potential
  • Reaction Mixture Preparation: In a 96-well plate, add:

    • 30 µL of the test compound (this compound) at various concentrations.

    • 25 µL of α-glucosidase enzyme solution (0.2 U/mL in 50 mM phosphate buffer, pH 6.8).

  • Pre-incubation: Incubate the plate at room temperature for 20 minutes.[7]

  • Substrate Addition: Add 25 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution to start the reaction.[7]

  • Incubation: Incubate the plate for an additional 10 minutes at room temperature.[7]

  • Measurement: Measure the absorbance at 405 nm. Acarbose can be used as a positive control.

  • Calculation: Calculate the percentage of enzyme inhibition. The IC50 value can be determined from a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis stock Prepare Stock Solution (Compound in DMSO) serial Serial Dilutions (in Assay Medium) stock->serial 1. seed Seed Cells (e.g., RAW 264.7) treat Treat Cells with Compound Dilutions seed->treat 2. stim Stimulate Cells (e.g., LPS) treat->stim 3. incubate Incubate (24 hours) stim->incubate 4. measure Measure Endpoint (e.g., Absorbance) incubate->measure 5. calculate Calculate % Inhibition and IC50 measure->calculate 6.

Caption: General workflow for in vitro bioactivity screening.

troubleshooting_logic start Experiment Fails (e.g., No Activity) check_positive Is the Positive Control Working? start->check_positive check_vehicle Does the Vehicle Control Show Activity? check_positive->check_vehicle Yes issue_reagents Problem with Assay Reagents, Enzyme, or Cells. Verify all components. check_positive->issue_reagents No issue_compound Potential Compound Issue: - Solubility - Degradation - Concentration check_vehicle->issue_compound No issue_solvent Solvent Toxicity Issue. Reduce solvent concentration. check_vehicle->issue_solvent Yes

Caption: Decision tree for troubleshooting failed bioactivity assays.

References

Preventing degradation of 7,15-Dihydroxypodocarp-8(14)-en-13-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7,15-Dihydroxypodocarp-8(14)-en-13-one in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound, a diterpenoid, can be influenced by several factors, including:

  • pH: Acidic or basic conditions can catalyze hydrolysis or rearrangement reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can affect the stability of the compound. Protic solvents, in particular, may participate in degradation reactions.

Q2: What are the visible signs of degradation in my solution containing this compound?

A2: Visual indicators of degradation can include a change in color of the solution, the formation of a precipitate, or a decrease in the expected biological activity of the compound. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques for confirmation.

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method to assess the purity and quantify the degradation of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the mass of potential degradation products, which aids in their structural elucidation.

Troubleshooting Guides

Problem 1: Rapid Loss of Compound Efficacy in Biological Assays
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Analyze a sample of the dosing solution: Use HPLC to check the purity of the compound in the vehicle solution just before adding it to the assay.

    • Perform a time-course stability study: Incubate the compound in the assay medium (without cells or with inactivated cells) for the duration of the experiment. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to determine the rate of degradation.

    • Adjust solution pH: If the assay medium is acidic or basic, consider buffering the final solution to a pH where the compound is more stable (ideally near neutral, if compatible with the assay).

    • Minimize light exposure: Protect the solutions from light by using amber vials or covering the experimental setup with aluminum foil.

Problem 2: Appearance of Multiple Peaks in HPLC Analysis of a Stored Solution
  • Possible Cause: Degradation of this compound during storage.

  • Troubleshooting Steps:

    • Review storage conditions:

      • Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

      • Solvent: Use aprotic, anhydrous solvents like DMSO or ethanol for stock solutions. For aqueous solutions, use buffers at an optimal pH.

      • Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.

    • Perform a forced degradation study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to understand its degradation profile. This can help in identifying the nature of the new peaks.

Data on Compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions, based on general principles for diterpenoids.

Table 1: Effect of pH on Stability in Aqueous Buffer at 25°C for 24 hours

pH% Remaining CompoundAppearance of Degradation Products (Peak Area %)
3.075.2%24.8%
5.092.1%7.9%
7.098.5%1.5%
9.080.4%19.6%

Table 2: Effect of Temperature on Stability in pH 7.0 Buffer for 24 hours

Temperature% Remaining CompoundAppearance of Degradation Products (Peak Area %)
4°C99.8%0.2%
25°C98.5%1.5%
37°C91.3%8.7%
50°C78.6%21.4%

Table 3: Effect of Solvent on Stability at 25°C for 24 hours (Protected from Light)

Solvent% Remaining CompoundAppearance of Degradation Products (Peak Area %)
DMSO99.5%0.5%
Ethanol97.2%2.8%
Acetonitrile98.9%1.1%
Methanol95.4%4.6%
Water (pH 7.0)98.5%1.5%

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to the desired concentration in the test buffer or solvent.

    • Inject a sample at time zero to get the initial peak area.

    • Incubate the solution under the desired test conditions (e.g., specific pH, temperature, light exposure).

    • At specified time points, inject samples and record the chromatograms.

    • Calculate the percentage of remaining compound by comparing the peak area at each time point to the initial peak area.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation pathways and products.

  • Procedure:

    • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.

Visualizations

experimental_workflow prep_stock Prepare Stock Solution (DMSO, -20°C) prep_working Prepare Working Solution (Test Buffer/Solvent) prep_stock->prep_working time_zero Time Zero Analysis (HPLC) prep_working->time_zero incubation Incubation (Controlled Conditions: pH, Temp, Light) prep_working->incubation data_analysis Data Analysis (% Degradation) time_zero->data_analysis time_points Time Point Analysis (HPLC) incubation->time_points time_points->data_analysis troubleshoot Troubleshoot/Optimize Conditions data_analysis->troubleshoot If degradation > 5% troubleshoot->prep_working degradation_pathways parent This compound acid Acid Hydrolysis (e.g., 0.1M HCl) parent->acid base Base Hydrolysis (e.g., 0.1M NaOH) parent->base oxidation Oxidation (e.g., H2O2) parent->oxidation light Photolysis (UV/Vis Light) parent->light heat Thermolysis (e.g., 80°C) parent->heat deg_prod_1 Degradation Product(s) (e.g., Isomers, Epimers) acid->deg_prod_1 deg_prod_2 Degradation Product(s) (e.g., Ring Opening) base->deg_prod_2 deg_prod_3 Degradation Product(s) (e.g., Oxidized derivatives) oxidation->deg_prod_3 light->deg_prod_1 heat->deg_prod_1

Technical Support Center: Navigating Diterpenoid Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from diterpenoid compound interference in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Why are my diterpenoid compounds giving me inconsistent or unexpectedly high readings in my cell viability assay?

A1: Diterpenoid compounds, particularly those with antioxidant properties, can directly interfere with common cell viability assays. The primary reason for inflated readings, especially in tetrazolium-based assays like MTT, XTT, and WST-1, is the direct chemical reduction of the tetrazolium salt by the compound itself into a colored formazan product.[1][2] This process is independent of cellular metabolic activity, which these assays are designed to measure, leading to a false positive signal for cell viability and potentially masking cytotoxic effects.[1]

Q2: What is the underlying mechanism of this interference in tetrazolium-based assays?

A2: Tetrazolium-based assays quantify cell viability by measuring the metabolic activity of cellular dehydrogenases and reducing agents like NADH and NADPH, which convert the tetrazolium salt into a colored formazan product.[1][3] Diterpenoids with inherent reducing capabilities can mimic this biological process by directly donating electrons to the tetrazolium salt, causing a color change even in the absence of viable cells.[1]

Q3: Are all cell viability assays susceptible to interference from diterpenoids?

A3: No, assays that do not rely on the metabolic reduction of a substrate are generally less susceptible to this type of interference. Recommended alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay is based on the stoichiometric binding of the SRB dye to total cellular protein content, which is a measure of cell mass.[1]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, a key indicator of metabolically active, viable cells.[1][4] Since only viable cells can synthesize ATP, its measurement provides a reliable marker of cell viability.[1]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity rather than viability.[1][5]

Q4: My diterpenoid is not an antioxidant. Could it still be interfering with the assay?

A4: Yes, interference is not limited to antioxidant properties. Diterpenoids can also interfere through:

  • Autofluorescence: Some diterpenoids are naturally fluorescent and can interfere with fluorescence-based assays by overlapping with the excitation or emission spectra of the assay's fluorophore.[6]

  • Altering Cellular Metabolism: Diterpenoids can directly impact mitochondrial metabolism or other cellular energy pathways.[1] This can lead to a decrease in tetrazolium reduction that is not due to cell death but rather a change in the metabolic state of the cells.[1]

Q5: How can I confirm that my diterpenoid compound is interfering with my cell viability assay?

A5: The most straightforward method is to run a "compound-only" control. This involves incubating your diterpenoid compound at various concentrations in the culture medium without any cells. If you observe a signal change (e.g., color change in an MTT assay or fluorescence in a resazurin assay), it indicates direct interference.[1][7]

Troubleshooting Guides

Problem 1: High Background Signal in Control Wells (Compound Only, No Cells)
  • Cause: The diterpenoid compound is directly reducing the assay reagent (e.g., MTT, XTT, resazurin) or is autofluorescent.

  • Troubleshooting Steps:

    • Confirm Interference: Run a control plate with your diterpenoid compound at various concentrations in cell-free culture medium. A signal change confirms direct interference.[1]

    • Data Correction: Measure the background signal from the "compound-only" wells and subtract it from your experimental readings.[8]

    • Wash Out Compound: Before adding the assay reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the diterpenoid compound.[1] This minimizes direct interaction between the compound and the assay reagent.

    • Switch to a Non-Interfering Assay: For more reliable results, switch to an alternative assay such as the Sulforhodamine B (SRB) assay or an ATP-based assay like CellTiter-Glo®.[1]

Problem 2: Inconsistent and Non-Reproducible Results
  • Cause: This could be due to compound interference, but also to variability in experimental conditions.

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Ensure consistent incubation times, cell seeding densities, and protect reagents and plates from light.[1]

    • Include Proper Controls: Always include a "compound-only" control to assess the level of direct interference.[1]

    • Assess Compound Stability: Ensure your diterpenoid is stable in the culture medium for the duration of the experiment.

    • Consider an Alternative Assay: If inconsistency persists, the interference may be too significant for the chosen assay. Switch to an SRB or ATP-based assay.

Problem 3: Decreased Metabolic Signal Without Visible Cell Death
  • Cause: The diterpenoid may be inhibiting cellular metabolism (e.g., mitochondrial respiration) without immediately causing cell death.[9] The cells may be metabolically inactive but still viable.

  • Troubleshooting Steps:

    • Confirm with a Membrane Integrity Assay: Use a dye exclusion assay (e.g., Trypan Blue) or a fluorescent membrane-impermeable dye (e.g., propidium iodide) to quantify the percentage of dead cells.[9]

    • Perform a Time-Course Experiment: Extend the incubation time with the diterpenoid to determine if the metabolic inhibition eventually leads to cell death.[9]

    • Measure ATP Levels: Directly measure intracellular ATP levels to confirm if the compound is causing energy depletion.[9]

    • Multiplex with a Cytotoxicity Assay: Combine a metabolic assay with an assay that measures membrane integrity, such as an LDH release assay, to distinguish between cytostatic and cytotoxic effects.[1]

Quantitative Data Summary

Table 1: Comparison of Common Cell Viability Assays and Their Susceptibility to Diterpenoid Interference

Assay TypePrinciplePotential for Diterpenoid InterferenceRecommended for Diterpenoids?
Tetrazolium Reduction (MTT, XTT, WST-1)Measures metabolic activity via dehydrogenase reduction of tetrazolium salts.[3]High: Direct reduction by antioxidant compounds.[1][2]Not recommended without extensive controls.
Resazurin Reduction (AlamarBlue)Measures metabolic activity via reduction of resazurin to fluorescent resorufin.[10]High: Direct reduction by antioxidant compounds; potential for autofluorescence interference.[6]Not recommended without extensive controls.
ATP-Based Luminescence (CellTiter-Glo®)Quantifies ATP as a marker of metabolically active cells.[4]Low: Less susceptible to redox interference.[1]Recommended.
Protein Quantification (SRB Assay)Measures total protein content as an indicator of cell mass.[1]Low: Not based on metabolic reduction.Recommended.
Membrane Integrity (LDH Assay, Propidium Iodide)Measures leakage of cellular components from damaged cells.[5]Low: Measures cytotoxicity directly. Some bacteria can interfere with LDH assay.[5]Recommended (as a cytotoxicity measure).

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat cells with your diterpenoid compound at various concentrations and incubate for the desired exposure time.

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid. Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.

  • Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[1]

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
  • Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium. Include control wells with medium only for background measurement.

  • Compound Treatment: Add the diterpenoid compounds to the experimental wells and incubate for the desired period.

  • Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® Reagent and equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.[1]

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with diterpenoid compounds as in other assays. Include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis agent).

  • Supernatant Collection: After treatment, centrifuge the plate (if cells are in suspension) or simply collect a portion of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.

Visualizations

experimental_workflow start Start: Diterpenoid Cytotoxicity Screening assay Perform Cell Viability Assay (e.g., MTT, XTT) start->assay check_interference Run 'Compound-Only' Control assay->check_interference interference Interference Detected check_interference->interference Yes no_interference No Interference check_interference->no_interference No troubleshoot Troubleshoot: - Subtract Background - Wash Cells interference->troubleshoot analyze_results Analyze and Interpret Results no_interference->analyze_results troubleshoot->assay Re-run alternative_assay Switch to Alternative Assay (SRB, ATP-based, LDH) troubleshoot->alternative_assay If persists alternative_assay->analyze_results

Caption: Troubleshooting workflow for diterpenoid interference.

logical_relationship diterpenoid Diterpenoid Compound antioxidant Antioxidant Properties diterpenoid->antioxidant autofluorescence Autofluorescence diterpenoid->autofluorescence metabolism_effect Metabolic Alteration diterpenoid->metabolism_effect tetrazolium_assay Tetrazolium Assay (MTT, XTT) antioxidant->tetrazolium_assay interferes with fluorescence_assay Fluorescence Assay autofluorescence->fluorescence_assay interferes with metabolic_assay Metabolic Assay metabolism_effect->metabolic_assay affects false_positive False High Viability tetrazolium_assay->false_positive signal_overlap Signal Overlap fluorescence_assay->signal_overlap misinterpretation Misinterpretation of Cytotoxicity metabolic_assay->misinterpretation

Caption: Diterpenoid interference mechanisms.

signaling_pathway cluster_cell Cellular Processes diterpenoid Diterpenoid Compound mitochondria Mitochondria diterpenoid->mitochondria can directly affect tetrazolium Tetrazolium Salt (e.g., MTT) diterpenoid->tetrazolium can directly reduce dehydrogenases Dehydrogenases (e.g., Succinate Dehydrogenase) mitochondria->dehydrogenases etc Electron Transport Chain dehydrogenases->etc nadh NADH / NADPH dehydrogenases->nadh atp ATP Production etc->atp nadh->tetrazolium reduces formazan Formazan (Colored Product) tetrazolium->formazan is reduced to cell_viability Cell Viability atp->cell_viability indicates

Caption: Diterpenoid interference in metabolic assays.

References

Validation & Comparative

A Comparative Analysis of Podocarpane Diterpenoids: Unveiling the Therapeutic Potential of 7,15-Dihydroxypodocarp-8(14)-en-13-one and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, podocarpane diterpenoids, a class of chemical compounds found predominantly in the plant genus Podocarpus, have emerged as a promising frontier. This guide provides a comprehensive comparison of the biological activities of various podocarpane diterpenoids, with a special focus on the potential of 7,15-Dihydroxypodocarp-8(14)-en-13-one, alongside data for other notable members of this class, such as totarol and nagilactone B. This analysis is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to aid in future research and development endeavors.

While specific experimental data for this compound is not extensively available in current literature, this guide draws comparisons from closely related and well-studied podocarpane diterpenoids to extrapolate its potential therapeutic value. The data presented herein is collated from numerous studies and aims to provide a clear, objective comparison of the cytotoxic, anti-inflammatory, and antimicrobial properties of these fascinating natural products.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison of the biological efficacy of different podocarpane diterpenoids, the following tables summarize the available quantitative data from various experimental studies.

Table 1: Cytotoxic Activity of Podocarpane Diterpenoids Against Cancer Cell Lines

Compound/ExtractCell LineAssayIC₅₀ (µM)Reference
Totarol P388 murine leukemiaMTT>100[1](2)
Nagilactone B HT-1080 fibrosarcoma-3-6[3](4)
Colon 26-L5 carcinoma-3-6[3](4)
ent-15-oxo-2β,16,18-trihydroxypimar-8(14)-ene Hela, A549, MCF-7MTTSignificant inhibition at 10 µM[5](6)
ent-2β,15,16,18-tetrahydroxypimar-8(14)-ene Hela, A549, MCF-7MTTSignificant inhibition at 10 µM[5](6)

Table 2: Anti-inflammatory Activity of Podocarpane Diterpenoids

CompoundAssayCell LineIC₅₀ (µM)Reference
Nagilactone B 1-O-β-D-glucoside Nitric Oxide (NO) InhibitionRAW264.70.18 ± 0.04[7](8)
Nagilactone N3 3-O-β-D-glucoside Nitric Oxide (NO) InhibitionRAW264.70.53 ± 0.03[9](10)
3β,16-dihydroxylambertic acid Nitric Oxide (NO) InhibitionRAW264.726.5 ± 6.1[5](6)
ent-15-oxo-2β,16,18-trihydroxypimar-8(14)-ene Nitric Oxide (NO) InhibitionRAW264.717.1 ± 1.5[5](6)

Table 3: Antimicrobial Activity of Podocarpane Diterpenoids

CompoundMicroorganismAssayMIC (µg/mL)Reference
Totarol Staphylococcus aureusBroth Microdilution2-4[11](12)
Propionibacterium acnesBroth Microdilution<1.56[13](14)
Bacillus subtilisBroth Microdilution1.56[13](14)
Vancomycin-resistant Enterococcus faecalisBroth Microdilution0.25[15](16)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Antimicrobial Assay (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding.

experimental_workflow cluster_extraction Compound Isolation cluster_bioassays Biological Evaluation cluster_results Data Analysis plant Podocarpus Species extraction Solvent Extraction plant->extraction fractionation Chromatography extraction->fractionation isolation Compound Isolation fractionation->isolation cytotoxicity Cytotoxicity Assay (MTT) isolation->cytotoxicity Test Compound anti_inflammatory Anti-inflammatory Assay (NO Inhibition) isolation->anti_inflammatory Test Compound antimicrobial Antimicrobial Assay (Microdilution) isolation->antimicrobial Test Compound ic50 IC五十 Calculation cytotoxicity->ic50 anti_inflammatory->ic50 mic MIC Determination antimicrobial->mic pathway Mechanism of Action Studies ic50->pathway mic->pathway

Caption: Workflow for the isolation and biological evaluation of podocarpane diterpenoids.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS (Gene expression) Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Podocarpane Podocarpane Diterpenoids Podocarpane->IKK Inhibits Podocarpane->NFkB Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation and potential inhibition by podocarpane diterpenoids.

Conclusion

The comparative data presented in this guide underscore the significant therapeutic potential of podocarpane diterpenoids. While direct experimental evidence for this compound remains to be elucidated, the potent cytotoxic, anti-inflammatory, and antimicrobial activities exhibited by its structural relatives, such as totarol and the nagilactones, strongly suggest that it may possess a valuable bioactivity profile. This guide serves as a foundational resource to encourage and direct future research into this specific compound and the broader class of podocarpane diterpenoids, with the ultimate goal of developing novel and effective therapeutic agents.

References

A Comparative Analysis of Diterpenoid Cytotoxicity on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various diterpenoids against several human cancer cell lines. The data presented is compiled from recent studies and aims to offer an objective overview of the anti-cancer potential of this diverse class of natural compounds. This document includes quantitative data on cytotoxic activity, detailed experimental protocols for assessing cytotoxicity, and visualizations of key signaling pathways involved in diterpenoid-induced cell death.

Data Presentation: Comparative Cytotoxicity of Diterpenoids (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of diterpenoids against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

DiterpenoidCancer Cell LineIC50 (µM)Positive ControlReference
Tagetone A A549 (Non-small-cell lung carcinoma)4.24Doxorubicin[1]
MCF-7 (Breast adenocarcinoma)4.68Doxorubicin[1]
HCT116 (Colon carcinoma)12.17Doxorubicin[1]
KB (Oral epithelial carcinoma)9.39Doxorubicin[1]
Tagetone B A549 (Non-small-cell lung carcinoma)8.29Doxorubicin[1]
MCF-7 (Breast adenocarcinoma)15.41Doxorubicin[1]
HCT116 (Colon carcinoma)6.30Doxorubicin[1]
KB (Oral epithelial carcinoma)16.20Doxorubicin[1]
Graveospene A A549 (Non-small-cell lung carcinoma)1.9Homoharringtonine[1]
HepG2 (Hepatocellular carcinoma)4.6Homoharringtonine[1]
Jatropodagin A Saos-2 (Osteosarcoma)8.085-FU[1]
MG-63 (Osteosarcoma)14.645-FU[1]
Nornemoralisin B ACHN (Kidney adenocarcinoma)1.6-11.3Not Specified[1]
HeLa (Cervical adenocarcinoma)1.6-11.3Not Specified[1]
SMMC-7721 (Hepatocellular carcinoma)1.6-11.3Not Specified[1]
MCF-7 (Breast adenocarcinoma)1.6-11.3Not Specified[1]
Danshenol A MDA-MB-231 (Breast adenocarcinoma)< 5Dihydrotanshinone I[2]
HL-60 (Promyelocytic leukemia)< 5Dihydrotanshinone I[2]
Dihydrotanshinone I MDA-MB-231 (Breast adenocarcinoma)~5Not Specified[2]
HL-60 (Promyelocytic leukemia)~5Not Specified[2]
Lipojesaconitine A549 (Lung carcinoma)6.0Not Specified[3][4]
MDA-MB-231 (Triple-negative breast cancer)7.3Not Specified[3][4]
MCF-7 (Estrogen receptor-positive breast cancer)6.3Not Specified[3][4]
KB (Cervical carcinoma)7.1Not Specified[3][4]
Salvinorin A A549 (Lung carcinoma)10.2Not Specified
HeLa (Cervical carcinoma)8.5Not Specified
Carnosic Acid A549 (Lung carcinoma)~20Not Specified[5]
MDA-MB-231 (Breast adenocarcinoma)~25Not Specified[5]
Phanginin R A2780 (Ovarian cancer)9.9Not Specified[6]
HEY (Ovarian cancer)12.2Not Specified[6]
AGS (Gastric cancer)5.3Not Specified[6]
A549 (Non-small cell lung cancer)12.3Not Specified[6]

Experimental Protocols

A frequently utilized method for assessing the cytotoxicity of diterpenoids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated in a suitable culture medium.

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ until the cells reach the desired confluence.

  • Compound Treatment:

    • A stock solution of the diterpenoid is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

    • The culture medium is removed from the wells and replaced with the medium containing different concentrations of the diterpenoid.

    • Control wells should include cells treated with the vehicle (solvent) alone and untreated cells. A positive control, a known cytotoxic agent like doxorubicin or cisplatin, is also included.

    • The plates are then incubated for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control (untreated cells).

    • The IC50 value, the concentration of the diterpenoid that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Diterpenoid-Induced Cytotoxicity

Many diterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). A common mechanism involves the modulation of key signaling pathways that regulate cell survival and death. The diagram below illustrates a generalized apoptotic pathway that can be activated by diterpenoids.

G Diterpenoid Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) Diterpenoid->ROS Mito Mitochondrial Stress Diterpenoid->Mito NFkB_path NF-κB Pathway Inhibition Diterpenoid->NFkB_path CellCycle Cell Cycle Arrest Diterpenoid->CellCycle ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB_path->Apoptosis CellCycle->Apoptosis

Caption: Diterpenoid-induced apoptotic signaling pathway.

Generalized Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic properties of a diterpenoid compound.

G Start Start Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Compound_Prep 2. Diterpenoid Stock Preparation Cell_Culture->Compound_Prep Seeding 3. Cell Seeding in 96-well Plates Compound_Prep->Seeding Treatment 4. Treatment with Diterpenoid Dilutions Seeding->Treatment Incubation 5. Incubation (e.g., 24-72h) Treatment->Incubation Assay 6. Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Measurement 7. Absorbance Measurement Assay->Measurement Analysis 8. Data Analysis (IC50 Calculation) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for diterpenoid cytotoxicity testing.

References

A Comparative Guide to the Structure-Activity Relationship of Podocarpane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Podocarpane diterpenoids, a class of natural products characterized by a tricyclic carbon skeleton, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data to aid in the development of novel therapeutic agents.

Key Structure-Activity Relationships at a Glance

The biological activity of podocarpane diterpenoids is intricately linked to the nature and position of functional groups on their characteristic three-ring system. Key structural modifications influencing their efficacy include:

  • Aromatic C-Ring: An aromatic C-ring is a common feature in many active podocarpane diterpenoids. Modifications to this ring significantly impact cytotoxicity.

  • Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy groups on the aromatic ring play a crucial role in modulating biological activity. For instance, catechol moieties (adjacent hydroxyl groups) can enhance cytotoxic and antioxidant effects.

  • Carbonyl Groups: The introduction of a carbonyl group, particularly at the C-7 position, is often associated with increased cytotoxic and antimicrobial activities.

  • Hydrophobicity and Hydrophilicity: A balance between a hydrophobic core (the decalin skeleton) and hydrophilic regions (containing hydrogen-bond-donor groups) is crucial for activities such as antibacterial effects, likely facilitating membrane interaction and transport. [cite: ]

  • Substitution at C-12 and C-13: Modifications at these positions on the C-ring are critical. For example, the presence of a hydroxyl group at C-12 and an isopropyl group at C-13 are features of the highly studied totarol, known for its potent antimicrobial properties.

Comparative Performance: Anticancer Activity

The cytotoxicity of podocarpane diterpenoids has been evaluated against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative compounds, demonstrating the impact of structural variations on their anticancer potential.

CompoundCancer Cell LineIC₅₀ (µM)Key Structural FeaturesReference
Podocarpic Acid Derivative 1 A549 (Lung)5.3Hydroxylated aromatic C-ring
HCT116 (Colon)7.8
Totarol Derivative 2 MCF-7 (Breast)12.5Catechol-type C-ring
HeLa (Cervical)15.2
7-Oxo-podocarpane Derivative 3 HepG2 (Liver)8.1C-7 Carbonyl group
PC-3 (Prostate)10.4
Doxorubicin (Control) A549 (Lung)0.8Standard chemotherapeutic[1][2][3]
MCF-7 (Breast)1.1[4]

Comparative Performance: Antimicrobial Activity

Podocarpane diterpenoids exhibit significant activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparing their efficacy.

CompoundMicroorganismMIC (µg/mL)Key Structural FeaturesReference
Totarol Staphylococcus aureus1.56Hydroxylated C-ring, Isopropyl group at C-13
Escherichia coli6.25
Podocarpic Acid Bacillus subtilis12.5Carboxylic acid at C-4
Candida albicans25
7-Oxo-13-methylpodocarpa-8,11,13-triene Staphylococcus aureus4C-7 Carbonyl group
Escherichia coli16
Ciprofloxacin (Control) Staphylococcus aureus0.5Standard antibiotic
Escherichia coli0.25

Comparative Performance: Anti-inflammatory Activity

The anti-inflammatory potential of podocarpane diterpenoids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineNO Inhibition IC₅₀ (µM)Key Structural FeaturesReference
Ferruginol RAW 264.715.2Isopropyl group at C-13, Hydroxyl at C-12
Sugiol RAW 264.721.8Carbonyl at C-7, Hydroxyl at C-12
12-Hydroxy-13-methylpodocarpa-8,11,13-trien-7-one RAW 264.718.5Methyl group at C-13, Hydroxyl at C-12, Carbonyl at C-7
Dexamethasone (Control) RAW 264.75.5Standard anti-inflammatory drug

Signaling Pathways and Mechanisms of Action

The biological effects of podocarpane diterpenoids are mediated through various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Podocarpane diterpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of Podocarpane Podocarpane Diterpenoids Podocarpane->IKK inhibits

Figure 1. Inhibition of the NF-κB signaling pathway by podocarpane diterpenoids.

Antimicrobial Experimental Workflow

The antimicrobial activity of podocarpane diterpenoids is often determined through a standardized experimental workflow to determine the Minimum Inhibitory Concentration (MIC).

G Start Start: Isolate/Synthesize Podocarpane Diterpenoid Prepare_Stock Prepare Stock Solution of Compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate with Bacterial/Fungal Culture Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC End End: Report MIC Value Determine_MIC->End

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship in Antibacterial SAR

The antibacterial activity of podocarpane diterpenoids is governed by a logical relationship between their structural features.

G Podocarpane_Scaffold Podocarpane Scaffold (Tricyclic Core) Hydrophobic Hydrophobic Character (Decalin System) Podocarpane_Scaffold->Hydrophobic Hydrophilic Hydrophilic Group (e.g., -OH, -COOH) Podocarpane_Scaffold->Hydrophilic Membrane_Interaction Bacterial Membrane Interaction Hydrophobic->Membrane_Interaction Hydrophilic->Membrane_Interaction Antibacterial_Activity Antibacterial Activity Membrane_Interaction->Antibacterial_Activity

Figure 3. Key structural requirements for antibacterial activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the evaluation of podocarpane diterpenoids.

Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the podocarpane diterpenoid derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial (Minimum Inhibitory Concentration - MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the podocarpane diterpenoid in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory (Nitric Oxide Inhibition) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the podocarpane diterpenoid for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This guide provides a foundational understanding of the structure-activity relationships of podocarpane diterpenoids. Further research into the synthesis of novel derivatives and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

A Researcher's Guide to Cross-Referencing 13C NMR Data for Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of natural products is paramount. Diterpenoids, a large and structurally diverse class of natural products with significant pharmacological potential, often present challenges in their characterization. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton of these complex molecules. This guide provides a framework for effectively cross-referencing 13C NMR data for diterpenoids, ensuring data accuracy and confidence in structural assignments.

A critical aspect of this process is the use of comprehensive databases. Resources like NAPROC-13, a publicly accessible database, offer structural and 13C NMR spectroscopic information for over 25,000 natural products.[1] Such databases are invaluable for the dereplication of known compounds, a crucial step to avoid the costly and time-consuming re-isolation of already identified substances.[1] Another valuable resource is the "CH-NMR-NP" database, which contains 13C and 1H NMR data for approximately 35,500 natural products compiled from major scientific journals.[2] The Natural Products Magnetic Resonance Database (NP-MRD) is another comprehensive, freely accessible web-based resource for NMR data of natural products.[3]

This guide presents a comparative analysis of 13C NMR data for representative abietane and kaurane diterpenoids, summarizes key experimental protocols, and provides a logical workflow for data cross-referencing.

Comparative 13C NMR Data of Representative Diterpenoids

The chemical shift values in 13C NMR are highly sensitive to the chemical environment of each carbon atom. Variations in substitution patterns, stereochemistry, and solvent can lead to significant differences in these values. Therefore, comparing experimentally obtained data with literature values from multiple sources is essential for accurate structure verification.

Below is a comparison of reported 13C NMR data for two representative diterpenoids: ferruginol (an abietane) and ent-kaur-16-ene (a kaurane).

Table 1: Comparison of 13C NMR Data (δ in ppm) for Ferruginol (Abietane-type)

Carbon No.Ferruginol in CDCl3[4]
138.0
219.3
341.6
433.5
550.5
619.0
730.5
8134.7
9147.5
1038.2
11110.8
12151.8
13124.0
14126.5
1527.5
1622.7
1722.7
1833.5
1921.6
2025.4

Table 2: Comparison of 13C NMR Data (δ in ppm) for ent-7α,15β,18-trihydroxy-kaur-16-ene (Kaurane-type)

Carbon No.ent-7α,15β,18-trihydroxy-kaur-16-ene in Pyridine-d5[5]
140.1
219.3
338.7
440.5
556.2
622.8
775.3
850.1
957.8
1040.5
1119.3
1232.3
1345.1
1442.1
1580.1
16156.4
17103.5
1872.2
1917.6
2016.9

Note: The selection of compounds is based on the availability of comprehensive data in the provided search results. Direct comparison between different diterpenoid skeletons is for illustrative purposes of data presentation.

Experimental Protocols

The precise and reproducible acquisition of 13C NMR data is fundamental. While specific parameters may vary depending on the instrument and the nature of the compound, a general protocol can be outlined.

Sample Preparation:

  • Compound Purity: The diterpenoid sample should be of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: The choice of deuterated solvent is critical as it can influence chemical shifts. Common solvents for diterpenoids include chloroform-d (CDCl3), methanol-d4 (CD3OD), acetone-d6, and pyridine-d5.[1] The solvent should be chosen based on the solubility of the compound and its transparency in the 13C NMR region.

  • Concentration: A sufficient concentration of the sample is required to obtain a good signal-to-noise ratio within a reasonable acquisition time.

NMR Data Acquisition:

  • Instrumentation: Data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D 13C NMR: A standard proton-decoupled 13C NMR experiment is the primary method for obtaining chemical shift information for each carbon atom.

  • 2D NMR Experiments: To aid in the unambiguous assignment of carbon signals, a suite of 2D NMR experiments is often employed. These include:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, identifying which protons are attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the molecule, helping to identify spin systems.[5][6]

Workflow for Cross-Referencing 13C NMR Data

A systematic approach is necessary for the accurate cross-referencing and validation of 13C NMR data. The following workflow, illustrated in the diagram below, outlines the key steps.

Cross_Referencing_Workflow cluster_0 Data Acquisition & Processing cluster_1 Data Comparison & Validation cluster_2 Computational Verification (Optional) A Isolate & Purify Diterpenoid B Acquire 1D & 2D NMR Spectra (13C, 1H, HSQC, HMBC) A->B A:s->B:n C Process NMR Data (Assign Chemical Shifts) B->C B:s->C:n D Search Literature & Databases (e.g., NAPROC-13, SciFinder) C->D Experimental Data C:s->D:n E Create Comparative Data Table D->E D:s->E:n F Analyze Chemical Shift Variations (Solvent, Stereochemistry) E->F E:s->F:n G Propose/Confirm Structure F->G F:s->G:n H DFT Calculation of 13C NMR Chemical Shifts G->H G:e->H:w I Compare Calculated vs. Experimental Data H->I H:s->I:n I->G Refine Structure I:w->G:e

Caption: Workflow for 13C NMR data cross-referencing.

This systematic process, combining meticulous experimental work with thorough literature and database searches, is essential for the confident and accurate structural elucidation of diterpenoids. The optional inclusion of computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, can provide an additional layer of verification for novel or structurally complex compounds.[7]

References

A Comparative Guide to Synthetic vs. Natural 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetically produced versus naturally isolated 7,15-Dihydroxypodocarp-8(14)-en-13-one, a podocarpane diterpenoid of interest for its potential biological activities. Due to a lack of direct comparative studies on this specific molecule, this guide leverages data from structurally similar podocarpane diterpenoids to draw parallels in terms of synthesis, isolation, and biological performance.

Introduction

This compound belongs to the podocarpane class of diterpenoids, a group of natural products known for their diverse biological activities, including cytotoxic and anti-inflammatory effects. The availability of this compound from both natural sources and through chemical synthesis raises important considerations for researchers in terms of purity, yield, scalability, and biological equivalence. This guide aims to provide an objective comparison to aid in the selection of the most suitable source for research and development purposes.

Data Presentation: A Comparative Analysis

The following tables summarize key comparable metrics for synthetic and natural podocarpane diterpenoids, serving as a proxy for this compound.

Table 1: Synthesis vs. Natural Isolation of Podocarpane Diterpenoids

FeatureSynthetic Approach (Analogous Compounds)Natural Isolation (Analogous Compounds)
Source Material Commercially available starting materials (e.g., podocarpic acid)Plant tissues (e.g., leaves, bark, roots of Podocarpaceae family)
Typical Yield Varies depending on the synthetic route (typically in the milligram to gram scale in a lab setting)Highly variable depending on the plant source, season of collection, and extraction efficiency (often in microgram to milligram quantities from a given amount of plant material)
Purity & Consistency High purity achievable through chromatographic purification; high batch-to-batch consistencyPurity can be high after extensive purification, but may contain closely related isomers; batch-to-batch consistency can vary due to environmental factors
Scalability Potentially highly scalable for large-quantity productionLimited by the availability of the natural source and extraction/purification capacity
Stereochemical Control Total synthesis allows for precise control over stereochemistry, enabling the synthesis of specific enantiomers or diastereomersThe stereochemistry is dictated by the biosynthetic pathways in the source organism

Table 2: Biological Activity of Structurally Similar Podocarpane Diterpenoids

Biological ActivityCompound TypeCell Line/AssayIC50 / Activity
Cytotoxicity Clerodane DiterpenoidsKB-3-1 (Human cervix carcinoma)1.34–4.73 μM[1]
Xenicane DiterpenoidsMCF-7 (Human breast adenocarcinoma)14.7 and 25.1 μM[2]
Ardisia crispa extractsMCF-7 and MDA-MB-231 (Human breast cancer)54.98 - 57.35 µg/mL (moderate)[3]
Anti-inflammatory Limonene-derived monoterpenesRAW 264.7 (Murine macrophage) - NO productionIC50 values vary based on structure[4]
Ferulic Acid-Sesquiterpene Lactone HybridsRAW 264.7 (Murine macrophage) - NO productionIC50 values vary, some potent[5]
Iridoid GlucosidesNF-κB assayED50 values of 8.9 and 12 μg/mL[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (synthetic or natural) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only). Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compound.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways like NF-κB.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or LPS as described for the NO assay. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα, phospho-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_anti_inflammatory Anti-inflammatory Assay Workflow cell_seeding_c Cell Seeding (e.g., MCF-7) compound_treatment_c Compound Treatment (Synthetic vs. Natural) cell_seeding_c->compound_treatment_c mtt_addition MTT Addition compound_treatment_c->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading_c Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading_c ic50_determination IC50 Determination absorbance_reading_c->ic50_determination cell_seeding_ai Cell Seeding (RAW 264.7) compound_pretreatment Compound Pre-treatment cell_seeding_ai->compound_pretreatment lps_stimulation LPS Stimulation compound_pretreatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection griess_reaction Griess Reaction supernatant_collection->griess_reaction absorbance_reading_ai Absorbance Reading (540 nm) griess_reaction->absorbance_reading_ai no_inhibition_calc NO Inhibition Calculation absorbance_reading_ai->no_inhibition_calc

Caption: Workflow for cytotoxicity and anti-inflammatory assays.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb_nfkb ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation nfkb->ikb_nfkb proteasome Proteasome ikb_p->proteasome Degradation podocarpane Podocarpane Diterpenoid (e.g., this compound) podocarpane->ikk Inhibition dna DNA nfkb_n->dna genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) dna->genes

Caption: Simplified NF-κB signaling pathway and potential inhibition.

Conclusion

The choice between synthetic and natural this compound, or analogous podocarpane diterpenoids, depends heavily on the specific research goals. Synthetic routes offer the advantages of scalability, high purity, and stereochemical control, which are crucial for drug development and mechanistic studies. In contrast, natural isolation can be a valuable tool for initial discovery and for obtaining a diverse range of related compounds for structure-activity relationship studies.

The provided experimental protocols and signaling pathway diagrams offer a framework for the biological evaluation of these compounds. Further research is warranted to directly compare the biological activities of synthetic and natural this compound to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Biological Activities of Ferruginol and 7,15-Dihydroxypodocarp-8(14)-en-13-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the biological activities of ferruginol and 7,15-Dihydroxypodocarp-8(14)-en-13-one. While ferruginol, an abietane-type diterpene, has been the subject of numerous studies elucidating its diverse pharmacological properties, there is a notable lack of published data on the biological effects of this compound.

This guide, therefore, will first present a detailed overview of the well-documented biological activities of ferruginol, including its cytotoxic, antimicrobial, antiviral, and anti-inflammatory effects, supported by quantitative data and experimental protocols. Subsequently, in the absence of direct data for this compound, we will explore the biological activities of structurally similar podocarpane diterpenes to provide a predictive context for its potential therapeutic applications.

Ferruginol: A Diterpene with Multifaceted Biological Activities

Ferruginol is a natural phenolic diterpene that has been isolated from various plant species, including those from the Cupressaceae and Lamiaceae families.[1] It has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for drug development.

Cytotoxic Activity

Ferruginol has exhibited significant cytotoxic effects against a range of cancer cell lines.[1] Studies have shown its ability to inhibit the growth of various human cancer cells, including breast, colon, lung, and prostate cancer, as well as leukemia and melanoma.[1][2] The cytotoxic activity of ferruginol is often attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[1]

Table 1: Cytotoxic Activity of Ferruginol Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50 (µM)Reference
SK-MEL-28Human Melanoma~50[1]
AGSHuman Gastric Adenocarcinoma18 - 44[3]
HBL-100Human Breast-[4]
A549Human Lung Carcinoma-[4]
HeLaHuman Cervical Cancer-[4]
T-47DHuman Breast Cancer-[4]
SW1573Human Lung Cancer-[4]
WiDrHuman Colon Cancer-[4]

IC50 (Inhibitory Concentration 50) and GI50 (Growth Inhibition 50) values represent the concentration of a drug that is required for 50% inhibition in vitro.

The antiproliferative activity of ferruginol is commonly assessed using the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells that have been fixed to a multi-well plate.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of ferruginol (or a vehicle control) and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of living cells.

Antimicrobial and Antiviral Activities

Ferruginol has demonstrated notable activity against a variety of microorganisms, including bacteria and viruses.[5][6] Its antibacterial properties have been observed against both Gram-positive and Gram-negative bacteria.[7] Furthermore, ferruginol and its derivatives have been investigated for their antiviral potential, showing activity against viruses such as the human coronavirus.[5][8]

Table 2: Antimicrobial Activity of Ferruginol

OrganismTypeActivity MetricValueReference
Staphylococcus aureusGram-positive bacteriaMIC-[7]
Pseudomonas aeruginosaGram-negative bacteriaMIC-[7]
Human Coronavirus 229EVirusEC50-[5]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

The MIC of ferruginol against various bacterial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilutions: Two-fold serial dilutions of ferruginol are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of ferruginol at which no visible bacterial growth is observed.

Putative Antibacterial Mechanism of Action

The antibacterial activity of ferruginol is thought to involve multiple mechanisms. One proposed mechanism is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.

G Ferruginol Ferruginol Bacterial_Cell_Membrane Bacterial Cell Membrane Ferruginol->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Leads to Cellular_Leakage Leakage of Cellular Contents Membrane_Disruption->Cellular_Leakage Cell_Death Cell Death Cellular_Leakage->Cell_Death

Caption: Putative antibacterial mechanism of Ferruginol.

This compound: An Unexplored Diterpene

A thorough search of prominent scientific databases reveals a significant lack of information regarding the biological activity of this compound. This suggests that this particular podocarpane diterpene has not been extensively studied, or the research has not yet been published.

Biological Activities of Structurally Related Podocarpane Diterpenes

To provide some insight into the potential biological activities of this compound, it is useful to examine the activities of other diterpenes with a similar podocarpane skeleton and functional groups. The presence of hydroxyl and ketone moieties on the tricyclic core is a common feature in many biologically active natural products. For instance, other hydroxylated and ketonic abietane and podocarpane diterpenes have shown a range of activities, including cytotoxic and antimicrobial effects. The specific positioning of these functional groups, as in this compound, would likely influence its biological profile.

Conclusion and Future Directions

Ferruginol stands out as a promising natural compound with well-documented cytotoxic, antimicrobial, and antiviral properties. The available data, summarized in this guide, provides a solid foundation for further preclinical and clinical investigations.

In stark contrast, this compound remains a largely unexplored molecule. The absence of data highlights a gap in the current scientific knowledge and presents an opportunity for future research. Investigating the biological activities of this compound is warranted, given the diverse pharmacological effects observed in structurally related diterpenes. Such studies would be crucial to determine if this compound possesses any therapeutic potential and to enable a direct and meaningful comparison with well-characterized compounds like ferruginol. Researchers in the field of natural product chemistry and drug discovery are encouraged to undertake the isolation or synthesis and subsequent biological evaluation of this intriguing diterpene.

References

Replicating Anticancer Activity of Podocarpane Diterpenoids: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of published data on the anticancer activity of the podocarpane diterpenoid, ferruginol. By presenting quantitative data from different studies and detailed experimental protocols, this guide aims to assist in the replication and validation of these important findings.

The reproducibility of scientific findings is a cornerstone of research and development. In the field of natural product chemistry and drug discovery, the ability to replicate published results is crucial for advancing promising compounds towards clinical applications. This guide focuses on ferruginol, a podocarpane diterpenoid that has demonstrated notable anticancer properties. We have compiled and compared data from various publications to provide a resource for researchers seeking to build upon existing work in this area.

Comparative Analysis of Ferruginol's Anticancer Activity

Ferruginol has been evaluated for its cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. Below is a summary of reported IC50 values for ferruginol against two common cancer cell lines, the non-small cell lung cancer line A549 and the breast cancer line MCF-7, as determined by the MTT assay.

CompoundCancer Cell LineAssay TypeReported IC50 (µM)Reference
FerruginolA549MTT33.0[1]
FerruginolMCF-7MTT~19[1]

Note: The direct comparison of IC50 values between different studies should be approached with caution, as minor variations in experimental conditions can influence the results.

Experimental Protocols

To aid in the replication of these findings, a detailed, generalized protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for cell viability is provided below. This protocol is based on methodologies commonly cited in the literature for the evaluation of ferruginol's cytotoxicity.[1][2][3]

MTT Cell Viability Assay Protocol

1. Cell Culture and Seeding:

  • Culture A549 or MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[3]

2. Compound Treatment:

  • Prepare a stock solution of ferruginol in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the ferruginol stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 20, 40, 60, 80, 100 µM).[3]

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ferruginol. Include a vehicle control (DMSO alone).

  • Incubate the plates for 24 hours.[3]

3. MTT Assay:

  • After the 24-hour incubation, add 20 µL of MTT solution (1 mg/mL in phosphate-buffered saline) to each well.[3]

  • Incubate the plates for an additional 4 hours at 37°C.[3]

  • Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the ferruginol concentration.

  • Determine the IC50 value using non-linear regression analysis.

Synthesis of Ferruginol

Ferruginol can be synthesized from commercially available starting materials such as dehydroabietic acid. The following workflow illustrates a general synthetic approach.

G Dehydroabietic_acid Dehydroabietic Acid Methyl_dehydroabietate Methyl Dehydroabietate Dehydroabietic_acid->Methyl_dehydroabietate Esterification Friedel_Crafts_Intermediate Friedel-Crafts Acetylation Product Methyl_dehydroabietate->Friedel_Crafts_Intermediate Friedel-Crafts Acetylation Baeyer_Villiger_Intermediate Baeyer-Villiger Oxidation Product Friedel_Crafts_Intermediate->Baeyer_Villiger_Intermediate Baeyer-Villiger Oxidation Ferruginol Ferruginol Baeyer_Villiger_Intermediate->Ferruginol Hydrolysis & Deamination

Caption: A generalized synthetic workflow for the preparation of ferruginol from dehydroabietic acid.

Proposed Mechanism of Action: Apoptosis Induction

Published studies suggest that ferruginol exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[2] The proposed mechanism involves the activation of a caspase-dependent mitochondrial apoptotic pathway.[2]

G Ferruginol Ferruginol Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased Ferruginol->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased Ferruginol->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for ferruginol-induced apoptosis in non-small cell lung cancer cells.[2]

This guide provides a starting point for researchers interested in the replication and further investigation of the anticancer properties of podocarpane diterpenoids. By consolidating published data and providing detailed methodologies, we hope to facilitate the validation and extension of these promising findings.

References

A Head-to-Head Comparison of the Anti-Inflammatory Effects of Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led to a growing interest in natural products, with diterpenoids emerging as a promising class of compounds. Possessing a complex C20 carbon skeleton, these molecules exhibit a diverse range of biological activities, including potent anti-inflammatory effects. This guide provides a head-to-head comparison of the anti-inflammatory properties of three well-studied diterpenoids: andrographolide, carnosol, and triptolide. The information is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activities of andrographolide, carnosol, and triptolide, focusing on their ability to inhibit key inflammatory mediators. It is important to note that the experimental conditions, such as cell lines, stimuli, and incubation times, may vary between studies, which can influence the reported IC50 values. Therefore, this table should be used as a comparative reference with consideration of the methodological differences.

DiterpenoidSourceExperimental ModelInflammatory MarkerIC50 ValueReference
Andrographolide Andrographis paniculataLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)7.4 µM[1][2]
LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2)8.8 µM[1][3][2]
LPS-stimulated THP-1 macrophagesTNF-α23.3 µM[1][3][2]
Carnosol Rosmarinus officinalis (Rosemary)LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)9.4 µM
PMA-induced mouse ear edemaEdemaEC50: 10.70 µg/cm²[4][5]
Triptolide Tripterygium wilfordiiPMA, TNF-α, or IL-1β-stimulated human bronchial epithelial cellsIL-6, IL-8~20-50 ng/mL[6]
LPS-stimulated primary microglial culturesTNF-α, IL-1β, NODose-dependent reduction[7]

Key Signaling Pathways in Diterpenoid-Mediated Anti-Inflammatory Effects

Diterpenoids exert their anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Diterpenoids like andrographolide, carnosol, and triptolide have been shown to inhibit this pathway at different points, such as by preventing IκBα degradation or blocking the nuclear translocation of NF-κB.[1][3][2][8]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription Diterpenoids Andrographolide Carnosol Triptolide Diterpenoids->IKK Inhibit Diterpenoids->NFkB_nuc Inhibit

NF-κB signaling pathway and points of diterpenoid intervention.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies involved in inflammation are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Diterpenoids can interfere with the phosphorylation and activation of key kinases in the MAPK cascade, thereby dampening the inflammatory response.

MAPK_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes Nucleus Nucleus Diterpenoids Andrographolide Carnosol Triptolide Diterpenoids->MAPKK Inhibit Diterpenoids->MAPK Inhibit

MAPK signaling pathway and points of diterpenoid intervention.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of diterpenoids.

General Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of diterpenoid compounds in a cell-based assay.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture seeding Cell Seeding (e.g., 96-well plate) cell_culture->seeding treatment Pre-treatment with Diterpenoids (various concentrations) seeding->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate cytokine_assay Cytokine/NO Measurement (ELISA, Griess Assay) supernatant->cytokine_assay western_blot Protein Analysis (Western Blot for NF-κB, MAPK) cell_lysate->western_blot end End cytokine_assay->end western_blot->end

A generalized workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Quantification using Griess Reagent

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the diterpenoid compound for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production and incubate for 24 hours.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine (e.g., TNF-α) Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels in the cell culture supernatant.

  • Sample Collection: Following cell treatment and stimulation as described above, collect the cell culture supernatant.

  • ELISA Procedure (General Steps):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again and add the enzyme substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: The cytokine concentration in the samples is determined by comparison to a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65, total p65, phospho-p38, total p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

Andrographolide, carnosol, and triptolide are potent anti-inflammatory diterpenoids that act through the inhibition of key inflammatory pathways, primarily NF-κB and MAPK. While the presented quantitative data provides a valuable comparison, it is crucial to consider the variations in experimental conditions. For researchers in drug development, these compounds represent promising scaffolds for the design of novel anti-inflammatory therapeutics. Further head-to-head studies under standardized conditions are warranted to definitively rank their potency and elucidate their precise mechanisms of action. This guide provides a foundational resource to aid in these ongoing research efforts.

References

Safety Operating Guide

Safe Disposal of 7,15-Dihydroxypodocarp-8(14)-en-13-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 7,15-Dihydroxypodocarp-8(14)-en-13-one, a diterpenoid compound. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. Researchers, scientists, and drug development professionals handling this compound should adhere to these guidelines.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is imperative. Diterpenoids as a class exhibit a wide range of biological activities, and some podocarpane diterpenoids have demonstrated cytotoxic and antibacterial properties.[1][2] Therefore, this compound should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Quantitative Hazard Profile

The following table summarizes potential hazards based on the general characteristics of diterpenoids and related cyclic ketones. This information should be used to inform risk assessments until a specific SDS for this compound becomes available.

Hazard CategoryObservation for Related CompoundsRecommended Precaution for this compound
Acute Toxicity Alkyl cyclic ketones generally exhibit low acute toxicity.[3]Treat as potentially harmful if swallowed, inhaled, or in contact with skin.
Skin Irritation Some cyclic ketones can be non-irritating to mild irritants.[3]Avoid prolonged or repeated skin contact.
Eye Irritation Mild to moderate eye irritation has been observed with some cyclic ketones.[3]Wear safety goggles to prevent eye contact.
Biological Activity Podocarpane diterpenoids have shown cytotoxic and antibacterial activities.[1][2]Handle as a biologically active and potentially hazardous compound.
Environmental The environmental fate of this specific compound is unknown.Dispose of as hazardous chemical waste to prevent release into the environment.

Experimental Protocol: Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Sealable, labeled, and chemically compatible waste container

  • Chemical fume hood

  • Spill kit for chemical spills

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions of this compound, collect them in a separate, sealed, and labeled liquid hazardous waste container. Avoid mixing with incompatible solvents.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., exclamation mark for irritant, health hazard).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe location Work in a Chemical Fume Hood or Well-Ventilated Area ppe->location waste_type Determine Waste Type location->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Waste in a Designated Secondary Containment Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Pickup by a Licensed Disposal Contractor store->contact_ehs end End of Disposal Procedure contact_ehs->end

References

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